2-(Pyrrolidine-1-sulfonyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-5-1-2-6-10(9)15(13,14)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKOCRHCYTYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Pyrrolidine-1-sulfonyl)phenol
CAS Number: 852951-49-6 Molecular Formula: C₁₀H₁₃NO₃S Molecular Weight: 227.28 g/mol
Introduction
2-(Pyrrolidine-1-sulfonyl)phenol is a distinct organic molecule that integrates a phenol, a sulfonamide, and a pyrrolidine ring within its structure. This unique combination of functional groups suggests a potential for diverse chemical reactivity and a broad spectrum of biological activities, making it a compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the phenolic hydroxyl group, the sulfonamide linker, and the saturated heterocyclic pyrrolidine ring creates a scaffold with the potential for multi-point interactions with biological targets.
While specific peer-reviewed studies on the biological activity or detailed applications of 2-(Pyrrolidine-1-sulfonyl)phenol are not extensively documented in publicly accessible literature, the constituent chemical motifs are well-represented in a vast number of pharmacologically active compounds. This guide will, therefore, provide a comprehensive overview of the compound's chemical and physical properties, propose detailed synthetic pathways based on established chemical principles, and explore its potential applications by drawing logical inferences from the known activities of structurally related molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Pyrrolidine-1-sulfonyl)phenol is fundamental for its application in research and development, influencing factors such as solubility, membrane permeability, and formulation.
| Property | Value | Source |
| IUPAC Name | 2-(pyrrolidine-1-sulfonyl)phenol | [1] |
| CAS Number | 852951-49-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃S | [1] |
| Molecular Weight | 227.28 | [1] |
| SMILES | O=S(=O)(N1CCCC1)c2ccccc2O | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water is expected. | |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, while the sulfonamide nitrogen is generally non-basic. |
Synthesis and Manufacturing
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(Pyrrolidine-1-sulfonyl)phenol.
Detailed Experimental Protocol
Materials:
-
2-Hydroxybenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of a solution of pyrrolidine (1.1 eq) in anhydrous DCM via the dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-(Pyrrolidine-1-sulfonyl)phenol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reactive sulfonyl chloride starting material.
-
Low Temperature Addition: The reaction is initiated at 0 °C to control the exothermicity of the reaction between the sulfonyl chloride and the amine.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials and by-products.
-
Chromatography: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Potential Applications and Fields of Research
The structural features of 2-(Pyrrolidine-1-sulfonyl)phenol suggest several avenues for research into its potential biological activities.
Enzyme Inhibition
The sulfonamide moiety is a well-known pharmacophore present in a wide range of enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.
-
Protease Inhibition: The sulfonamide group can act as a transition-state analog mimic for the tetrahedral intermediate of peptide bond hydrolysis, making it a potential inhibitor of various proteases.
-
Kinase Inhibition: While less common, some sulfonamide-containing compounds have been shown to inhibit protein kinases by interacting with the ATP-binding site.
Central Nervous System (CNS) Activity
The pyrrolidine ring is a common feature in many CNS-active compounds. Its inclusion in the structure of 2-(Pyrrolidine-1-sulfonyl)phenol suggests potential for neurological applications. The overall polarity and size of the molecule will be critical in determining its ability to cross the blood-brain barrier.
Antimicrobial and Anticancer Potential
Many compounds containing sulfonamide and phenol motifs have demonstrated antimicrobial and anticancer properties. The phenol group can contribute to antioxidant activity and hydrogen bonding interactions, while the sulfonamide can interact with key enzymes in pathogens or cancer cells.
Logical Framework for Biological Evaluation
To explore the potential therapeutic applications of 2-(Pyrrolidine-1-sulfonyl)phenol, a structured biological evaluation workflow is proposed.
Sources
Isomeric Divergence: A Technical Analysis of 2- vs. 4-(Pyrrolidine-1-sulfonyl)phenol
This guide provides an in-depth technical analysis comparing 2-(Pyrrolidine-1-sulfonyl)phenol (the ortho isomer) and 4-(Pyrrolidine-1-sulfonyl)phenol (the para isomer). It is designed for medicinal chemists and process scientists, focusing on structural divergence, synthetic accessibility, and physicochemical behavior.
Executive Summary
The structural isomerism between 2- and 4-(pyrrolidine-1-sulfonyl)phenol represents a classic case study in the "Ortho Effect." While the 4-isomer behaves as a typical polar pharmacophore capable of extensive intermolecular networking, the 2-isomer functions as a "pseudo-hydrophobic" entity due to strong intramolecular hydrogen bonding. This distinction dictates their respective roles in drug discovery: the 4-isomer is an ideal solvent-exposed binding motif, whereas the 2-isomer serves as a conformationally locked, membrane-permeable scaffold.
Structural & Electronic Profiling
The Hydrogen Bonding Network
The defining difference between these isomers is the topology of their hydrogen bonding.
-
4-(Pyrrolidine-1-sulfonyl)phenol (Para): The hydroxyl group (H-bond donor) and the sulfonyl group (H-bond acceptor) are located on opposite ends of the benzene ring (
vector). This geometry precludes internal interaction, forcing the molecule to satisfy its H-bonding potential through intermolecular interactions with solvent or crystal lattice neighbors. -
2-(Pyrrolidine-1-sulfonyl)phenol (Ortho): The proximity of the hydroxyl and sulfonyl groups allows for a stable 6-membered intramolecular hydrogen bond ring (
). This "closes" the polar surface area (PSA), effectively masking the hydrophilic groups.
Visualization of H-Bonding Topologies
The following diagram illustrates the divergent networking capabilities of the two isomers.
Physicochemical Properties Comparison
The structural "masking" in the ortho-isomer leads to significant shifts in physicochemical parameters.
| Property | 4-Isomer (Para) | 2-Isomer (Ortho) | Mechanistic Rationale |
| Melting Point | High (>150°C) | Low (<100°C) | Para forms a strong intermolecular lattice; Ortho exists as discrete molecular units. |
| Aqueous Solubility | Moderate to High | Low | Ortho isomer hides its polar protons, reducing hydration energy. |
| LogP (Lipophilicity) | Lower (~1.5 - 1.8) | Higher (~2.2 - 2.5) | Intramolecular H-bonding reduces the effective Polar Surface Area (PSA). |
| pKa (Phenol) | ~7.5 - 7.8 | ~8.5 - 9.0 | The intramolecular H-bond stabilizes the neutral form of the ortho isomer, making deprotonation energetically more costly compared to the para isomer where the anion is stabilized solely by induction. |
| Membrane Permeability | Moderate | High | The "chameleon effect" of the ortho isomer allows it to pass through lipid bilayers more easily. |
Synthetic Architectures
Synthesizing these isomers requires fundamentally different strategies. The para-isomer benefits from classic electrophilic aromatic substitution (EAS) rules, while the ortho-isomer requires "Directed Ortho Metalation" (DoM) or rearrangement strategies to overcome steric and electronic biases.
Protocol A: Synthesis of 4-(Pyrrolidine-1-sulfonyl)phenol
Mechanism: Direct Chlorosulfonation (Electrophilic Aromatic Substitution).
-
Reagents: Phenol, Chlorosulfonic acid (
), Pyrrolidine. -
Key Step: The hydroxyl group is a strong ortho/para director. Due to steric hindrance at the ortho position, the bulky sulfonyl group preferentially adds to the para position (>90% regioselectivity).
Step-by-Step Protocol:
-
Sulfonylation: Dissolve Phenol (1.0 eq) in DCM at 0°C. Add Chlorosulfonic acid (2.5 eq) dropwise. The reaction is exothermic.
-
Quenching: Pour the reaction mixture onto crushed ice to precipitate 4-hydroxybenzenesulfonyl chloride.
-
Amidation: Isolate the chloride and redissolve in THF. Add Pyrrolidine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.
-
Purification: Acidify to pH 4 to precipitate the product. Recrystallize from Ethanol/Water.
Protocol B: Synthesis of 2-(Pyrrolidine-1-sulfonyl)phenol
Mechanism: Directed Ortho Metalation (DoM) or Diazotization. Direct sulfonation fails to yield the ortho isomer in high purity.
-
Preferred Route: Diazotization of 2-Aminophenol (Sandmeyer-type).
Step-by-Step Protocol:
-
Diazotization: Dissolve 2-Aminophenol (1.0 eq) in HCl/Acetic Acid. Cool to -5°C. Add
(1.1 eq) to form the diazonium salt. -
Sulfonylation (Meerwein): Prepare a mixture of
gas saturated in Acetic Acid with (catalytic). Add the diazonium solution slowly. This converts to . -
Amidation: React the crude 2-hydroxybenzenesulfonyl chloride with Pyrrolidine (excess) in DCM.
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually required as the ortho isomer does not crystallize as readily as the para.
Synthetic Workflow Diagram
Reactivity & Metabolic Stability
Glucuronidation (Phase II Metabolism)
-
4-Isomer: The phenolic hydroxyl is sterically unencumbered. It is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance via O-glucuronidation.
-
2-Isomer: The sulfonyl pyrrolidine group creates significant steric bulk around the hydroxyl. Furthermore, the intramolecular H-bond reduces the nucleophilicity of the oxygen. Consequently, the ortho isomer exhibits significantly higher metabolic stability against conjugation.
Electrophilic Substitution
In subsequent chemical modifications (e.g., halogenation):
-
4-Isomer: The position ortho to the hydroxyl (position 2 or 6) is highly activated.
-
2-Isomer: The position para to the hydroxyl (position 4) is activated, but the electron-withdrawing nature of the adjacent sulfonyl group dampens the ring's overall reactivity more than in the para isomer.
Medicinal Chemistry Implications[1][2][3]
Pharmacophore Utility
-
4-Isomer (Scaffold): Often used in 11
-HSD1 inhibitors and COX-2 inhibitors . It mimics the geometry of 4-hydroxybenzoic acid but with a sulfonamide bioisostere. It is used when a specific H-bond interaction with a receptor residue (e.g., Serine or Tyrosine) is required deep in a pocket. -
2-Isomer (Conformational Lock): Used to induce a "kink" in the molecule. The pyrrolidine ring is forced out of the plane of the benzene ring to minimize steric clash with the hydroxyl, creating a defined 3D vector. This is valuable in Fragment-Based Drug Discovery (FBDD) for exploring cryptic pockets.
Analytical Differentiation
-
NMR Spectroscopy:
-
4-Isomer: Shows a characteristic AA'BB' splitting pattern in the aromatic region (
H NMR). The phenolic proton is typically broad and chemical shift varies with concentration (intermolecular H-bonding). -
2-Isomer: Shows a complex ABCD aromatic pattern. The phenolic proton appears as a sharp singlet downfield (
> 9.0 ppm) and is concentration-independent, diagnostic of intramolecular H-bonding.
-
References
-
Synthesis of Sulfonamides: BenchChem. (2025). Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives. Link
-
Ortho-Effect & Acidity: Pearson Chemistry. (2024). pKa values of ortho-, meta-, and para-substituted benzoic acids and phenols. Link
-
Intramolecular H-Bonding: Kuhn, B., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Synthetic Methodology (Ortho): Patent US4556733A. Process for the preparation of 2-hydroxybenzenesulfonamide. Link
-
pKa Prediction Models: ChemRxiv. (2023). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Link
Technical Guide: Safety & Handling of 2-(Pyrrolidine-1-sulfonyl)phenol
This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 2-(Pyrrolidine-1-sulfonyl)phenol . It is designed for researchers and laboratory personnel requiring actionable safety data beyond standard compliance documents.
Chemical Identification & Data Access
Primary Directive: Before handling, verify the specific isomer and purity with your vendor, as substitution patterns (2- vs 3- vs 4-position) significantly alter reactivity and toxicity profiles.
Identity Matrix
| Parameter | Data |
| Chemical Name | 2-(Pyrrolidine-1-sulfonyl)phenol |
| CAS Number | 852951-49-6 (Verify against vendor label) |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| SMILES | OC1=CC=CC=C1S(=O)(=O)N1CCCC1 |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | DMSO (High), Methanol (Moderate), Water (Low/pH dependent) |
SDS Access & Verification
As an AI, I cannot generate a downloadable PDF file, but I can provide the exact data required to populate one and the sources to retrieve the official vendor document.
-
Primary Source: Search CAS 852951-49-6 on or .
-
Vendor Repositories: This compound is frequently supplied by fragment-library vendors (e.g., Enamine, Matrix Fine Chemicals).
Hazard Identification (GHS Classification)
This compound combines a phenolic moiety with a sulfonamide group. The safety profile is dominated by the acidity of the phenol and the potential biological activity of the sulfonamide.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1][2][3] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[5] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
Critical Safety Note: While classified as an irritant (Cat 2), all phenols should be treated with the respect due to corrosives until concentration-specific data proves otherwise. Phenolic compounds can anesthetize local nerve endings, meaning a chemical burn may occur without immediate pain.[6]
Technical Handling Protocols
This section details the causal logic behind handling procedures, moving beyond simple "wear gloves" advice.
A. Personal Protective Equipment (PPE) Selection[4][8][9]
-
Glove Material: Nitrile (Double-gloved) is the standard.
-
Reasoning: Phenols can permeate latex. For prolonged handling or stock solution preparation (high concentration), use Silver Shield/4H laminate gloves under outer nitrile gloves.
-
-
Respiratory: Work within a certified chemical fume hood.
-
Reasoning: While the solid has low volatility, sulfonamide dusts are potent sensitizers. Inhalation triggers mucosal inflammation (H335).
-
B. Solubilization & Reaction Setup
The pKa of the phenolic hydroxyl (~8-10) dictates its reactivity.
-
Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (EtOH/MeOH) if using electrophilic reagents immediately, as they may compete.
-
Base Handling: When deprotonating the phenol (e.g., for alkylation), use bases like K₂CO₃ or Cs₂CO₃ in acetone/ACN.
C. Workflow Visualization
The following diagram outlines the decision logic for safe handling and synthesis integration.
Figure 1: Operational workflow for handling sulfonyl phenols, emphasizing dust control and exothermic management.
Emergency Response: The "PEG Protocol"
Standard water flushing is often insufficient for phenolic compounds due to their lipophilicity (affinity for skin fats).
Skin Exposure Protocol[7][10]
-
Immediate Action: Remove contaminated clothing.[3][6][7][8][10]
-
Decontamination:
-
Do NOT use water initially if PEG 300/400 (Polyethylene Glycol) is available.[6][7]
-
Mechanism:[3][6][8] PEG acts as a solvent that extracts phenol from the skin pores more effectively than water.
-
Swab: Soak gauze in PEG 400 and gently wipe the area for 15-30 minutes.
-
Flush: Only after PEG treatment (or if PEG is unavailable), flush with water for 15+ minutes.
-
-
Medical Attention: Seek evaluation for systemic toxicity (phenol absorption can cause cardiac arrhythmia).[10]
Emergency Logic Diagram
Figure 2: Decision tree for phenolic skin exposure, prioritizing PEG decontamination.
Synthesis & Application Context
Understanding the utility of 2-(Pyrrolidine-1-sulfonyl)phenol aids in risk assessment during experimental design.
-
Pharmacophore Utility: This molecule serves as a fragment in drug discovery. The sulfonamide group acts as a hydrogen bond acceptor/donor, while the phenol allows for diversification via O-alkylation or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig).
-
Stability: Sulfonamides are generally stable to acid/base hydrolysis, but the phenol ring is susceptible to oxidation. Store under inert atmosphere (Nitrogen/Argon) if keeping for long durations to prevent quinone formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3749282 (Related Isomer: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol). Retrieved from [Link]
-
Matrix Fine Chemicals. 2-(PYRROLIDINE-1-SULFONYL)PHENOL Product Data. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide Derivatives. Retrieved from [Link]
Sources
- 1. 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | C10H12N2O5S | CID 3749282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. monash.edu [monash.edu]
- 9. fishersci.com [fishersci.com]
- 10. ineos.com [ineos.com]
Dual-Pharmacophore Targeting: A Technical Guide to Sulfonamide-Substituted Phenols
Executive Summary
This technical guide analyzes the biological activity, synthesis, and experimental validation of sulfonamide-substituted phenols . This hybrid scaffold represents a strategic convergence in medicinal chemistry: utilizing the zinc-binding potency of the primary sulfonamide moiety (
While classical sulfonamides are established antibacterial (dihydropteroate synthase inhibitors) and diuretic agents, the incorporation of a phenolic ring shifts the pharmacodynamics toward high-affinity Carbonic Anhydrase (CA) inhibition —specifically targeting tumor-associated isoforms (hCA IX/XII) and multidrug-resistant bacterial CAs. This guide provides researchers with the mechanistic grounding, synthetic pathways, and validated protocols necessary to explore this chemical space.
Part 1: Structural Activity Relationship (SAR) & Molecular Design
The biological efficacy of sulfonamide-substituted phenols relies on a "Dual-Anchor" mechanism. Unlike simple sulfonamides that rely solely on coordinating the catalytic Zinc ion, the phenolic moiety introduces secondary interactions that define isoform selectivity.
The Pharmacophore Synergy
-
Primary Zinc Anchor (Sulfonamide): The ionized sulfonamide nitrogen (
) coordinates directly to the ion within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -
Secondary Anchor (Phenol): The phenolic
group does not bind Zinc directly in this hybrid scaffold. Instead, it engages in hydrogen bonding with hydrophilic residues (e.g., Thr199 in hCA II) or water networks at the active site entrance. This "tail" interaction is critical for distinguishing between the ubiquitous cytosolic isoforms (hCA I/II) and the membrane-bound tumor-associated isoforms (hCA IX/XII).
Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism within the Carbonic Anhydrase active site.
Caption: Figure 1. Dual-anchor binding mode of sulfonamide-substituted phenols. The sulfonamide coordinates Zinc, while the phenol confers selectivity via secondary H-bonds.
Part 2: Biological Profiles & Therapeutic Targets[1]
Carbonic Anhydrase Inhibition (CAI)
The primary application of this scaffold is the inhibition of human Carbonic Anhydrases (hCAs).[1]
-
Cytosolic Isoforms (hCA I, II): Often considered "off-targets" for anticancer drugs due to their systemic prevalence. High affinity here leads to side effects like paresthesia.
-
Tumor-Associated Isoforms (hCA IX, XII): These are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Sulfonamide-substituted phenols have shown
values in the low nanomolar range (0.1–10 nM) for these targets. The phenolic group enhances solubility and membrane permeability in the acidic tumor microenvironment.
Antimicrobial Activity (The "Resurrection" of Sulfa Drugs)
Beyond the classical folate pathway inhibition, these compounds target bacterial Carbonic Anhydrases (Classes
-
Target:
-CAs and -CAs are essential for the survival of pathogens like Vibrio cholerae, Mycobacterium tuberculosis, and Pseudomonas aeruginosa. -
Mechanism: Mammals lack
and CAs. Therefore, sulfonamide-phenols designed to target the specific active site architecture of bacterial CAs offer a route to antibiotics with minimal host toxicity.
Cytotoxicity & Apoptosis
In cancer cell lines (HeLa, MCF-7, MDA-MB-231), these compounds induce apoptosis via:
-
Intracellular pH Modulation: Inhibition of hCA IX leads to intracellular acidification and extracellular alkalinization, disrupting tumor growth.
-
ROS Generation: The phenolic moiety can undergo auto-oxidation or interact with mitochondrial pathways to generate Reactive Oxygen Species (ROS), triggering the intrinsic apoptotic pathway.
Part 3: Synthesis & Experimental Protocols
General Synthetic Pathway
The most robust method for synthesizing sulfonamide-substituted phenols involves the reaction of a sulfonyl chloride with an amino-phenol derivative.
Reaction Scheme:
Caption: Figure 2. General synthetic workflow for sulfonamide-substituted phenols.
Protocol: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide
-
Reagents: 4-Aminophenol (10 mmol), Benzenesulfonyl chloride (10 mmol), Pyridine (12 mmol), Dichloromethane (DCM, 20 mL).
-
Procedure:
-
Dissolve 4-aminophenol in DCM in a round-bottom flask.
-
Add pyridine (acts as base and acid scavenger).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzenesulfonyl chloride dropwise over 15 minutes.
-
Stir at room temperature for 4–6 hours (monitor via TLC).
-
-
Workup:
-
Evaporate solvent.
-
Pour residue into ice-cold water and acidify with 1N HCl to pH 2–3.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Standard validation method for CA activity.
-
Principle: Measures the rate of the physiological reaction:
. -
Indicator: Phenol Red (changes color from red to yellow as pH drops).
-
Setup:
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Wavelength: 557 nm.
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.
-
-
Procedure:
-
Incubate enzyme (hCA I, II, IX) with the inhibitor (10 nM – 10 µM) for 15 minutes at room temperature.
-
Mix enzyme-inhibitor solution rapidly with substrate solution (
-saturated water). -
Record the time course of absorbance change.
-
Calculate
using non-linear regression (Cheng-Prusoff equation).
-
Protocol: Cytotoxicity Screening (MTT Assay)
Standard validation for anticancer potential.
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).
-
Procedure:
-
Data Analysis: Calculate % Cell Viability relative to DMSO control.
Part 4: Comparative Data Summary
The table below illustrates hypothetical but representative
| Compound Class | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Acetazolamide (Std) | 250 | 12 | 25 | 0.48 |
| Simple Sulfonamide | 150 | 10 | 15 | 0.66 |
| Sulfonamide-Phenol A | 450 | 180 | 4.2 | 42.8 |
| Sulfonamide-Phenol B | >1000 | 210 | 8.5 | 24.7 |
Note: "Sulfonamide-Phenol A" represents a derivative with a bulky hydrophobic substituent on the phenol ring, enhancing selectivity for the tumor-associated hCA IX over the cytosolic hCA II.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Journal of Medicinal Chemistry. Link
-
Guzel-Akdemir, O., et al. (2013). Synthesis and cytotoxic evaluation of some novel sulfonamide derivatives against a few human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Capasso, C., & Supuran, C. T. (2015). Bacterial carbonic anhydrases as drug targets. Expert Opinion on Therapeutic Targets. Link
-
Vullo, D., et al. (2013). Carbonic anhydrase inhibitors: Inhibition of the beta-class enzyme from the pathogenic bacterium Burkholderia pseudomallei with sulfonamides.[6] Bioorganic & Medicinal Chemistry Letters. Link
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- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. biochemjournal.com [biochemjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Thermodynamic Stability & Physicochemical Dynamics of Ortho-Sulfonyl Phenols
Executive Summary
This technical guide analyzes the thermodynamic landscape of ortho-sulfonyl phenols (2-hydroxyaryl sulfones), a scaffold critical in medicinal chemistry for its utility as a bioisostere and metabolic stabilizer. The stability of this system is governed by a delicate interplay between Intramolecular Hydrogen Bonding (IMHB) and strong electron-withdrawing inductive/mesomeric effects . Unlike their para-isomers, ortho-sulfonyl phenols exhibit a "chameleon-like" behavior—locking into a pseudo-cyclic conformation in non-polar environments while exposing polar functionality in aqueous media. This guide details the energetic parameters (pKa, BDE,
Structural Dynamics: The Intramolecular Hydrogen Bond (IMHB)
The thermodynamic stability of ortho-sulfonyl phenols is anchored by the formation of a 6-membered pseudo-ring between the phenolic proton and one of the sulfonyl oxygens.
The Interaction
Unlike carbonyl-based IMHB (e.g., salicylates) which are planar and resonance-assisted (RAHB), the sulfonyl group possesses a tetrahedral geometry (
-
Geometry: The
interaction forces the phenol ring and the bond into a near-coplanar arrangement, but the sulfonyl oxygens project out of the plane. -
Bond Length: Crystallographic data typically reveals an
distance of 1.9 – 2.1 Å , significantly shorter than the van der Waals sum (~2.7 Å), indicating a strong interaction. -
Energetics: The stabilization energy (
) is estimated between 3.5 – 7.0 kcal/mol in non-polar solvents. This is slightly weaker than planar carbonyl interactions due to the distorted geometry but sufficient to shift the conformational equilibrium toward the "Closed" form in chloroform or DMSO.
Conformational Equilibrium
The molecule exists in dynamic equilibrium between the Closed (IMHB-stabilized) and Open (Solvent-exposed) conformers.
Figure 1: Conformational equilibrium driven by solvent polarity. In non-polar media, the equilibrium lies heavily to the right.
Thermodynamic Parameters: Acidity (pKa) & Dissociation
The presence of the sulfonyl group at the ortho position creates a conflict between inductive acidification and hydrogen-bond stabilization.
The Ortho vs. Para Paradox
Sulfonyl groups are strong Electron Withdrawing Groups (EWG) (
-
Inductive Effect (-I): Strongest at the ortho position, pulling electron density from the O-H bond, theoretically lowering pKa (increasing acidity).
-
IMHB Effect: The hydrogen bond stabilizes the neutral proton, "locking" it in place and effectively raising the pKa (decreasing acidity).
Result: The IMHB effect often dampens the inductive acidification. While para-methylsulfonyl phenol has a pKa of ~7.8 , the ortho-isomer typically exhibits a pKa in the range of 8.0 – 8.5 . The anion (phenolate) of the ortho-isomer lacks the IMHB stabilization (unless a cation chelates), making the deprotonation thermodynamically costlier compared to the para-isomer where the anion is freely solvated.
Thermodynamic Cycle of Deprotonation
Figure 2: The observed pKa includes the energy penalty of breaking the IMHB (
Synthetic Stability & The Smiles Rearrangement
A critical consideration for ortho-sulfonyl phenols is their relationship with the Smiles Rearrangement .
Resistance to Rearrangement
The Smiles rearrangement typically involves the migration of an aryl group from a heteroatom (like O, S, N) to a nucleophilic carbon or heteroatom.
-
Scenario: If an ortho-sulfonyl phenol is treated with a strong base, it forms the phenolate.
-
Stability: Unlike ortho-sulfonyl ethers or amides which might rearrange, the ortho-sulfonyl phenolate is generally the thermodynamic end-product . The negative charge on the oxygen is stabilized by the sulfonyl group's electron-withdrawing nature. It does not typically undergo further rearrangement unless a better leaving group is present on the sulfonyl ring.
Synthetic Utility
This stability makes ortho-sulfonyl phenols robust intermediates. They resist hydrolysis and oxidative degradation better than their thioether precursors.
Pharmacological Implications
"Molecular Chameleon" Properties
-
Lipophilicity: The "Closed" conformation masks the H-bond donor (OH) and acceptor (SO2), significantly increasing
and membrane permeability compared to the para-isomer. -
Solubility: In aqueous media (blood plasma), the H-bond breaks, exposing the polar groups and maintaining solubility. This duality is highly prized in drug design (Bioavailability Score > 0.8).
Radical Scavenging (BDE)
-
Bond Dissociation Enthalpy (BDE): The O-H BDE is higher (~92-95 kcal/mol) than unsubstituted phenol (~88 kcal/mol).
-
Mechanism: The strong EWG nature of the sulfonyl group destabilizes the electron-deficient phenoxyl radical.
-
Outcome: Ortho-sulfonyl phenols are poor antioxidants . They are metabolically stable against radical oxidation (e.g., P450 abstraction), prolonging half-life (
).
Experimental Protocols
Protocol A: Determination of IMHB Strength via NMR Titration
Objective: Quantify the strength of the IMHB by disrupting it with a competing H-bond acceptor (DMSO).
-
Preparation: Prepare a 10 mM solution of the ortho-sulfonyl phenol in
(non-polar baseline). -
Titration: Sequentially add aliquots of
(0% to 100% v/v). -
Measurement: Record
NMR at each step. Track the chemical shift ( ) of the phenolic -OH proton. -
Analysis:
-
Plot
vs. Mole Fraction DMSO. -
Interpretation: A "flat" curve initially indicates a strong IMHB that resists DMSO disruption. A steep initial curve indicates a weak IMHB.
-
Reference: Compare with para-isomer (linear steep slope) and ortho-nitrophenol (flat slope).
-
Protocol B: IR Spectroscopy for Conformation
Objective: Distinguish "Free" vs. "Bound" hydroxyls.
-
Solvent: Use
(dilute, < 1 mM to prevent intermolecular H-bonding). -
Acquisition: Scan range 3000–3700
. -
Signature:
-
Free OH: Sharp band at ~3600 cm⁻¹ .
-
IMHB (Bound) OH: Broad, red-shifted band at 3450–3500 cm⁻¹ .
-
-
Calculation: The shift
correlates linearly with enthalpy of H-bond formation ( ).
References
-
Comparison of pKa values of phenol and substituted phenols. ResearchGate. Available at: [Link]
-
Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. National Institutes of Health (PMC). Available at: [Link]
-
Bond Dissociation Energy of the Phenol O-H Bond. ResearchGate. Available at: [Link]
-
Smiles Rearrangement Mechanism and Applications. Wikipedia. Available at: [Link]
-
4-(Methylsulfonyl)phenol Physicochemical Properties. PubChem. Available at: [Link]
Methodological & Application
Application Note: Leveraging 2-(Pyrrolidine-1-sulfonyl)phenol as a Versatile Fragment for Drug Discovery
Section 1: The Rationale for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity (micromolar to millimolar range).[1][2] These fragments serve as highly efficient starting points that can be optimized into potent, drug-like molecules through structure-guided medicinal chemistry.[3] Unlike the larger, more complex molecules found in HTS libraries, fragments are less likely to contain mismatched functionalities and often exhibit superior ligand efficiency, paving the way for leads with improved physicochemical properties.
The detection of these weak-binding events necessitates the use of sensitive biophysical techniques rather than conventional biochemical assays.[4][5] Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are central to FBDD, providing robust detection of binding and critical structural information for subsequent optimization.[2][6]
Section 2: Profile of 2-(Pyrrolidine-1-sulfonyl)phenol as a Privileged Fragment
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign. The fragment 2-(Pyrrolidine-1-sulfonyl)phenol has been identified as a particularly valuable starting point due to its unique combination of structural features that are highly advantageous for drug discovery.
Rationale for Selection:
-
Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure allows for a more effective exploration of the contours of a protein's binding pocket compared to flat, aromatic fragments.[9][10] This inherent 3D character is known to improve properties such as solubility.[9] Furthermore, the pyrrolidine ring can adopt various low-energy conformations, offering conformational flexibility upon binding.[7][9]
-
Sulfonamide Linker: The sulfonamide group is a bioisosterically stable and synthetically accessible linker that is a cornerstone of medicinal chemistry.[11][12] It acts as a strong hydrogen bond acceptor and provides a rigid, well-defined vector to orient the other parts of the fragment. Its presence is associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[11][13]
-
Ortho-Substituted Phenol: The phenol moiety is a highly versatile interaction hub. The hydroxyl group can function as both a hydrogen bond donor and acceptor, making it highly effective at anchoring the fragment in a binding site.[14][15] The ortho substitution pattern between the phenol and the sulfonamide creates a distinct conformational preference and presents clear, non-ambiguous vectors for chemical elaboration during the hit-to-lead optimization phase.
These features combine to create a fragment that is not only an effective binder but is also "poised" for rapid and logical chemical optimization.
Table 1: Physicochemical Properties of 2-(Pyrrolidine-1-sulfonyl)phenol
| Property | Value | "Rule of Three" Compliance |
| IUPAC Name | 2-(Pyrrolidine-1-sulfonyl)phenol | N/A |
| CAS Number | 852951-49-6[16] | N/A |
| Molecular Formula | C10H13NO3S[16] | N/A |
| Molecular Weight | 227.28 g/mol [16] | Yes (≤300 Da) |
| cLogP | ~1.5 - 2.0 (Calculated) | Yes (≤3) |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Yes (≤3) |
| Hydrogen Bond Acceptors | 3 (Sulfonyl O=S=O, Phenolic -OH) | Yes (≤3) |
| Rotatable Bonds | 2 | Yes (≤3) |
Section 3: Integrated Experimental Workflow
A successful FBDD campaign relies on an integrated and hierarchical screening approach. The workflow is designed to efficiently identify true binders, eliminate false positives, and provide the structural insights necessary for optimization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excelra.com [excelra.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. 2-(PYRROLIDINE-1-SULFONYL)PHENOL | CAS 852951-49-6 [matrix-fine-chemicals.com]
Application Notes & Protocols: 2-(Pyrrolidine-1-sulfonyl)phenol in Protease Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Arylsulfonamide Scaffold
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of potent and selective protease inhibitors is a cornerstone of modern drug discovery, with applications in treating diseases ranging from viral infections like HIV to cancer and inflammatory conditions.[1][2][3] Protease inhibitors function by blocking the enzyme's active site, preventing the cleavage of their target proteins and disrupting the disease process.[3][4][5]
Within the medicinal chemist's toolkit, the arylsulfonamide moiety stands out as a privileged scaffold.[6][7] Its prevalence in approved drugs, such as the HIV protease inhibitor Amprenavir, is a testament to its favorable pharmacological properties.[1][6] The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming crucial interactions with the backbones of enzyme active sites, thereby contributing significantly to binding affinity.[8]
This guide focuses on a specific, synthetically accessible building block: 2-(Pyrrolidine-1-sulfonyl)phenol (CAS 852951-49-6).[9][10] We will explore its design rationale and provide detailed protocols for its incorporation into lead compounds, along with methods for evaluating their biological activity. The strategic placement of the phenolic hydroxyl group ortho to the sulfonamide provides a key handle for synthetic elaboration, allowing chemists to build out molecular complexity and target specific protease subsites.
Part 1: Design Rationale and Physicochemical Properties
The utility of 2-(Pyrrolidine-1-sulfonyl)phenol as a building block stems from a combination of its structural and electronic features.
-
Hydrogen Bonding: The sulfonamide group (-SO₂N<) is a potent hydrogen bond acceptor (via the oxygen atoms) and, depending on the substitution, can act as a donor. This allows it to mimic the transition state of peptide hydrolysis, forming strong interactions with catalytic residues in the protease active site.[8]
-
Structural Rigidity: The cyclic pyrrolidine ring introduces a degree of conformational constraint. This pre-organization can reduce the entropic penalty upon binding to the target, leading to higher affinity. Pyrrolidine-based scaffolds have been successfully used in the design of potent HIV protease inhibitors.[11][12]
-
Synthetic Tractability: The phenolic hydroxyl group serves as a versatile nucleophile. It can be readily alkylated or acylated, providing a straightforward attachment point for other pharmacophoric elements designed to interact with the S1, S2, or other subsites of the target protease.
-
Vectorial Orientation: The ortho relationship between the phenol and the sulfonamide creates a defined spatial arrangement, directing synthetic modifications away from the core binding element in a predictable vector. This is crucial for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of 2-(Pyrrolidine-1-sulfonyl)phenol
| Property | Value | Source |
| CAS Number | 852951-49-6 | [9][10] |
| Molecular Formula | C₁₀H₁₃NO₃S | [10] |
| Molecular Weight | 227.28 g/mol | [10] |
| IUPAC Name | 2-(Pyrrolidine-1-sulfonyl)phenol | [9][10] |
Part 2: Synthetic Protocols and Experimental Workflows
This section provides detailed, step-by-step methodologies for the synthesis and application of the title compound.
Workflow Overview
The overall strategy involves utilizing the phenolic hydroxyl of 2-(Pyrrolidine-1-sulfonyl)phenol as a launching point for building a more complex inhibitor. A common approach is to link it to an amino acid or peptide-like fragment.
Sources
- 1. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. Crystal Structure of Lysine Sulfonamide Inhibitor Reveals the Displacement of the Conserved Flap Water Molecule in Human Immunodeficiency Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Pyrrolidine-1-sulfonyl)phenol [synhet.com]
- 10. 2-(PYRROLIDINE-1-SULFONYL)PHENOL | CAS 852951-49-6 [matrix-fine-chemicals.com]
- 11. Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization & Purification of 2-(Pyrrolidine-1-sulfonyl)phenol Intermediates
Introduction & Chemical Context
The intermediate 2-(Pyrrolidine-1-sulfonyl)phenol represents a critical scaffold in medicinal chemistry, often utilized in the synthesis of sulfonamide-based inhibitors (e.g., for carbonic anhydrase or COX-2 targets).[1] Unlike its para-substituted counterparts, this ortho-isomer presents unique purification challenges due to its structural capacity for intramolecular hydrogen bonding .[1]
Structural Analysis & Solubility Implications
The proximity of the phenolic hydroxyl group (-OH) to the sulfonyl oxygen atoms (-SO₂-) at the ortho position facilitates the formation of a stable 6-membered intramolecular hydrogen bond ring.[1]
-
Lipophilicity: This internal bond "masks" the polar donor/acceptor groups, significantly increasing the molecule's solubility in non-polar solvents (e.g., Dichloromethane, Toluene) compared to para-isomers.[1]
-
Lattice Energy: The reduced capability for intermolecular networking often lowers the melting point, increasing the risk of "oiling out" (liquid-liquid phase separation) during crystallization.[1]
This guide provides a robust, self-validating framework to crystallize this intermediate, prioritizing phase purity and yield.
Pre-Crystallization Characterization (Self-Validation)[1]
Before attempting bulk crystallization, you must establish the Metastable Zone Width (MSZW) specific to your crude batch's impurity profile.[1] Impurities can suppress the freezing point and alter solubility curves.[1]
Protocol 1: Rapid Solubility Mapping
Objective: Determine the "Good" and "Anti" solvents.[1]
-
Prepare Aliquots: Place 50 mg of crude solid into 6 HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to separate vials: Methanol, Isopropyl Alcohol (IPA), Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM), and Heptane.[1]
-
Observation:
Typical Solubility Profile for 2-(Pyrrolidine-1-sulfonyl)phenol:
| Solvent | Solubility (RT) | Solubility (Hot) | Classification |
|---|---|---|---|
| Methanol | High | Very High | Too soluble for cooling; use as solvent in anti-solvent method.[1] |
| IPA | Moderate | High | Ideal for Cooling Crystallization. |
| Ethyl Acetate | Moderate | High | Good solvent; risk of oiling out if cooled too fast.[1] |
| Toluene | Low | Moderate | Good candidate for cooling (slow growth).[1] |
| Heptane | Nil | Low | Ideal Anti-solvent. |
| Water | Low | Low | Anti-solvent (use with alcohols).[1] |
Detailed Crystallization Protocols
Method A: Cooling Crystallization (Preferred for >95% Purity Crude)
Best for: Large scale-up where solvent recovery is prioritized.[1]
Reagents: Isopropyl Alcohol (IPA) (LC-MS Grade).[1]
Step-by-Step Workflow:
-
Dissolution: Charge crude solid into a reactor. Add IPA (3-5 volumes relative to solid weight).
-
Heating: Heat to reflux (approx. 82°C) with agitation (200 RPM).
-
Critical Check: If solids remain, add IPA in 0.5 volume increments until clear. Do not exceed 10 volumes.
-
-
Clarification: If the solution is cloudy due to inorganic salts, perform a hot filtration through a pre-warmed Celite pad.[1]
-
Nucleation Point: Cool the solution slowly (rate: 0.5°C/min) to 50°C.
-
Seeding (Crucial): At 50°C (or just above the cloud point), add 0.1 wt% of pure seed crystals.
-
Why? This prevents super-saturation overshoot, which causes oiling out.[1]
-
-
Crystal Growth: Hold at 50°C for 30 minutes to allow seed healing. Then cool to 0-5°C at 0.2°C/min.
-
Isolation: Filter the slurry. Wash the cake with cold IPA (0°C). Dry under vacuum at 40°C.[1][3]
Method B: Anti-Solvent Crystallization (Yield Optimization)
Best for: Recovering product from mother liquors or thermally sensitive batches.[1]
System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in Ethyl Acetate (3 volumes) at Room Temperature (RT).
-
Concentration: If the solution is dilute, concentrate under vacuum until the concentration is approx. 200 mg/mL.
-
Anti-Solvent Addition: Add Heptane dropwise via an addition funnel.[1]
-
Aging: Stir for 15 minutes. The turbidity should resolve into distinct crystals.[1]
-
Completion: Resume Heptane addition until the target volume is reached.
-
Cooling: Cool to 0°C to maximize yield.
-
Filtration: Filter and wash with 100% Heptane.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate crystallization strategy based on the initial state of the material.
Figure 1: Decision matrix for crystallization process development. Note the critical checkpoint for "Oiling Risk" due to the ortho-substitution pattern.
Troubleshooting: The "Oiling Out" Phenomenon
Problem: The solution becomes a milky emulsion (oil droplets) instead of forming crystals upon cooling.
Cause: The crystallization temperature (
Corrective Actions:
-
Seed at Higher Temperature: Introduce seeds while the solution is still clear, just before the cloud point.[1]
-
Reduce Concentration: Dilute the system by 10-20%. A lower concentration often shifts the system out of the LLPS region.[1]
-
Change Solvent: Switch from a pure solvent (IPA) to a binary system (Toluene/Heptane). Toluene interacts well with the aromatic rings, potentially disrupting the intramolecular bond and encouraging intermolecular lattice formation.[1]
References
-
Krishnan, S., et al. (2021).[1][4] "Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline." European Journal of Chemistry, 12(4), 419-431.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2734845, 2-(Pyrrolidin-1-yl)phenol. Retrieved from [Link][1]
-
Matrix Fine Chemicals. (2025).[1][5] Product Specification: 2-(Pyrrolidine-1-sulfonyl)phenol. Retrieved from [Link]
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]
- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group in Sulfonyl Phenols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the functionalization of the phenolic hydroxyl group in sulfonyl phenols. These motifs are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the sulfonyl group. This guide moves beyond a simple recitation of protocols to explain the underlying chemical principles, helping researchers make informed decisions in their experimental design. We will explore key transformations including etherification, esterification, and conversion to sulfonate esters, providing detailed, validated protocols and troubleshooting insights.
Introduction: The Sulfonyl Phenol Moiety - A Privileged Scaffold
Sulfonyl phenols are characterized by a hydroxyl group directly attached to an aromatic ring that also bears a sulfonyl group (-SO₂R). The potent electron-withdrawing nature of the sulfonyl group significantly impacts the reactivity of the entire molecule, particularly the phenolic hydroxyl. This functional group can increase the metabolic stability of drug candidates and enhance binding affinity with target proteins through hydrogen bond interactions.[1] Understanding and controlling the functionalization of this hydroxyl group is paramount for leveraging the full potential of this important chemical scaffold in drug discovery and the development of advanced materials. The introduction of a sulfonyl group can also modulate the solubility and acid-base properties of drug molecules.[1]
The primary challenge in the functionalization of sulfonyl phenols lies in the decreased nucleophilicity of the phenolic oxygen due to the electron-withdrawing sulfonyl group. This guide will address this challenge by presenting robust methodologies tailored for these specific substrates.
Strategic Approaches to Functionalization
The functionalization of the phenolic hydroxyl group in sulfonyl phenols can be broadly categorized into three main strategies:
-
Etherification: Formation of an O-C bond.
-
Esterification: Formation of an O-C=O bond.
-
Sulfonylation: Formation of an O-SO₂ bond.
The choice of strategy depends on the desired properties of the final product and its intended application. For instance, etherification can be used to introduce lipophilic side chains, while esterification can create prodrugs that are hydrolyzed in vivo.
Etherification of Sulfonyl Phenols
The formation of an ether linkage is a common strategy to modify the physicochemical properties of a molecule. The Williamson ether synthesis is a classic and versatile method for this transformation.[2][3]
The Williamson Ether Synthesis: A Reliable Workhorse
The Williamson ether synthesis is an SN2 reaction between a phenoxide and an alkyl halide or sulfonate ester.[3][4][5] For sulfonyl phenols, the generation of the phenoxide requires a sufficiently strong base to overcome the increased acidity of the phenolic proton.
Causality in Experimental Design:
-
Choice of Base: Due to the electron-withdrawing sulfonyl group, the phenolic proton is more acidic than in simple phenols. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better functional group tolerance.[4] The choice of a weaker base can prevent potential side reactions.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, thus increasing the reaction rate.[2][4]
-
Alkylating Agent: Primary alkyl halides are the best choice for this SN2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[4][6]
Protocol 1: Williamson Ether Synthesis of a Sulfonyl Phenol
This protocol describes the O-alkylation of 4-((4-isopropoxyphenyl)sulfonyl)phenol as a representative example.
Materials:
-
4-((4-Isopropoxyphenyl)sulfonyl)phenol
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-((4-isopropoxyphenyl)sulfonyl)phenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Add anhydrous K₂CO₃ (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting phenol on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Mitsunobu Reaction: An Alternative for Hindered Systems
The Mitsunobu reaction provides an alternative route to ethers, particularly when dealing with more sterically hindered alcohols or when inversion of stereochemistry at a chiral alcohol center is desired.[7] This reaction involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Expert Insights: While powerful, the Mitsunobu reaction with phenols can sometimes be challenging due to the acidity of the phenol.[7] For sulfonyl phenols, the increased acidity can be beneficial, facilitating the initial proton transfer step. However, careful control of reaction conditions is crucial to avoid side reactions. The reaction tolerates a variety of functional groups, including esters, amides, and ketones.[8]
Protocol 2: Mitsunobu Etherification of a Sulfonyl Phenol
Materials:
-
Sulfonyl phenol
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfonyl phenol (1.0 eq), alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirring solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely.
Trustworthiness: The successful formation of the ether product with inversion of stereochemistry (if a chiral secondary alcohol is used) validates the SN2 pathway of the Mitsunobu reaction.
Diagram 1: Etherification Workflow
Caption: General workflows for the etherification of sulfonyl phenols.
Esterification of Sulfonyl Phenols
Esterification of the phenolic hydroxyl group is another key functionalization strategy, often employed to create prodrugs or to protect the hydroxyl group during subsequent synthetic steps.[9]
Acylation with Acyl Halides or Anhydrides
This is a straightforward and widely used method for ester formation. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Causality in Experimental Design:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and suitable for the less nucleophilic sulfonyl phenols.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is commonly used to scavenge the HCl or carboxylic acid generated during the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.
Protocol 3: Esterification with an Acyl Chloride
Materials:
-
Sulfonyl phenol
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the sulfonyl phenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization if necessary.
Conversion to Sulfonate Esters
The reaction of a phenol with a sulfonyl chloride provides a sulfonate ester. This transformation is significant as aryl sulfonates are excellent leaving groups in nucleophilic substitution reactions and are valuable intermediates in cross-coupling reactions.[10][11]
Sulfonylation with Sulfonyl Chlorides
This reaction is analogous to acylation with acyl chlorides and is typically performed under similar conditions.
Expert Insights: The formation of aryl sulfonate esters from sulfonyl phenols results in a molecule with two sulfonyl groups. The newly formed sulfonate ester is a versatile functional handle for further synthetic transformations.
Protocol 4: Synthesis of an Aryl Sulfonate Ester
Materials:
-
Sulfonyl phenol
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfonyl phenol (1.0 eq) in pyridine (used as both solvent and base) or in DCM with an added base like triethylamine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature overnight or until completion by TLC.
-
If using pyridine as a solvent, remove it under reduced pressure. If using DCM, proceed to the workup.
-
Dilute the residue with DCM and wash with 1 M HCl (to remove pyridine/triethylamine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Authoritative Grounding: A practical and sustainable alternative for the synthesis of arylsulfonate esters involves the electro-oxidative coupling of phenols with sodium arenesulfinates.[12][13] This method avoids the use of sulfonyl chlorides and additional oxidants.[12][13]
Diagram 2: Esterification and Sulfonylation Pathways
Caption: Key pathways for esterification and sulfonylation of sulfonyl phenols.
Data Summary
The following table summarizes typical reaction conditions for the functionalization of sulfonyl phenols.
| Transformation | Reagents | Base | Solvent | Temperature | Typical Yield |
| Williamson Ether Synthesis | Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 25-80 °C | Good to Excellent |
| Mitsunobu Etherification | Alcohol, PPh₃, DIAD/DEAD | - | THF, Dioxane | 0 °C to RT | Moderate to Good |
| Esterification | Acyl Chloride/Anhydride | Et₃N, Pyridine | DCM, THF | 0 °C to RT | Good to Excellent |
| Sulfonylation | Sulfonyl Chloride | Pyridine, Et₃N | Pyridine, DCM | 0 °C to RT | Good to Excellent |
Conclusion
The functionalization of the phenolic hydroxyl group in sulfonyl phenols is a critical aspect of their application in medicinal chemistry and materials science. This guide has provided a detailed overview of the key synthetic strategies, emphasizing the rationale behind experimental choices. The protocols provided are robust and can be adapted to a wide range of substrates. By understanding the principles outlined herein, researchers can confidently and effectively modify sulfonyl phenol scaffolds to achieve their desired molecular targets.
References
-
Tian, Z., Gong, Q., Huang, T., Liu, L., & Chen, T. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6806–6815. [Link]
-
Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Source not specified. [Link]
-
Tian, Z., Gong, Q., Huang, T., Liu, L., & Chen, T. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. PubMed. [Link]
-
(2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). PMC. [Link]
-
Williamson Ether Synthesis. (n.d.). Source not specified. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Williamson ether synthesis. (n.d.). Lumen Learning. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Application of Sulfonyl in Drug Design. (2021). ResearchGate. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. (2012). ResearchGate. [Link]
-
The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. (2022). Scientific Research Publishing. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
Sources
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- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. eurjchem.com [eurjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Removal of Unreacted Pyrrolidine from Sulfonyl Phenol Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions concerning the common yet critical challenge of removing unreacted pyrrolidine from sulfonyl phenol reaction mixtures. Our guidance is grounded in fundamental chemical principles and extensive laboratory experience to ensure you can confidently achieve the desired purity for your compounds.
Troubleshooting Guide: Selecting Your Purification Strategy
The presence of residual pyrrolidine, a basic and highly polar secondary amine, can interfere with downstream applications and complicate the characterization of your target sulfonyl phenol. The optimal purification strategy depends on the specific properties of your sulfonyl phenol product and the scale of your reaction. This decision-making flowchart will guide you to the most effective method.
Caption: Decision flowchart for purification method selection.
Frequently Asked Questions (FAQs)
Q1: Why is pyrrolidine difficult to remove by simple solvent evaporation?
Pyrrolidine has a relatively high boiling point of 87-88 °C, making it difficult to remove completely under reduced pressure, especially if your sulfonyl phenol product is not thermally stable.[1] Furthermore, its high polarity can lead to strong interactions with polar products, preventing its complete removal.
Q2: What is the chemical basis for using an acid wash to remove pyrrolidine?
The principle lies in the significant difference in the acid-base properties of pyrrolidine and sulfonyl phenols. Pyrrolidine is a secondary amine and therefore basic, with the pKa of its conjugate acid being approximately 11.27.[2][3][4] Phenols are weakly acidic, with a pKa of around 10. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic pyrrolidine is protonated to form a water-soluble pyrrolidinium salt.[5] This salt will partition into the aqueous layer, while the neutral or weakly acidic sulfonyl phenol remains in the organic layer.
Q3: Can the acid wash deprotect or react with my sulfonyl phenol?
This is a critical consideration. While many sulfonyl phenols are stable to dilute acid, some functional groups can be acid-labile. It is essential to assess the acid stability of your specific compound before performing an acid-base extraction. If your compound is acid-sensitive, alternative methods like column chromatography or recrystallization should be prioritized.
Q4: I performed an acid wash, but I still see pyrrolidine in my NMR spectrum. What should I do?
If a single acid wash is insufficient, you can repeat the extraction with fresh aqueous acid. Persistent contamination may indicate that the protonated pyrrolidinium salt has some solubility in your organic solvent, or that an emulsion formed during the extraction, preventing clean separation. In such cases, column chromatography is the recommended next step.[6][7]
Q5: What are the key physical properties to consider for purification?
Understanding the physical properties of both your product and the impurity is fundamental to designing an effective purification strategy.
| Property | Pyrrolidine | Representative Sulfonyl Phenol | Rationale for Purification |
| Formula | C₄H₉N[3] | Variable (e.g., C₁₂H₁₀O₃S) | --- |
| Molar Mass | 71.12 g/mol [3] | Variable | --- |
| Appearance | Colorless to pale yellow liquid[1][8] | Typically a solid | Difference in physical state allows for recrystallization. |
| Boiling Point | 87-88 °C[1] | High (typically >200 °C) | Significant difference allows for distillation if product is stable. |
| Solubility | Miscible with water and most organic solvents[1][3][9] | Generally soluble in organic solvents, insoluble in water. | Enables separation by liquid-liquid extraction. |
| pKa | ~11.27 (of conjugate acid)[2][3] | ~8-10 (phenolic proton) | The significant difference in basicity is the basis for acid-base extraction. |
In-Depth Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This method is the first line of defense for removing pyrrolidine when your sulfonyl phenol is stable in the presence of dilute acid.
Principle of Separation:
Caption: Acid-base extraction mechanism.
Step-by-Step Methodology:
-
Reaction Quenching: At the completion of your reaction, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will ensure that your sulfonyl phenol product remains in the organic phase.
-
First Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing. Avoid vigorous shaking, which can lead to the formation of emulsions.
-
Separation: Allow the layers to separate completely. The less dense organic layer will typically be on top (confirm this by checking the densities of your solvents). Drain the lower aqueous layer, which now contains the pyrrolidinium chloride salt.
-
Repeat Wash: Repeat the acid wash (steps 3-5) one or two more times with fresh 1M HCl to ensure complete removal of the pyrrolidine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude sulfonyl phenol, now free of pyrrolidine.
Protocol 2: Flash Column Chromatography
This technique is employed when acid-base extraction is not feasible due to product instability or when trace amounts of pyrrolidine remain after extraction.
Principle of Separation:
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[10][11] Since pyrrolidine is significantly more polar and basic than the desired sulfonyl phenol, it will have a stronger interaction with the acidic silica gel.
Step-by-Step Methodology:
-
Stationary Phase Selection: For most sulfonyl phenols, silica gel is an appropriate stationary phase.[10]
-
Mobile Phase (Eluent) Selection:
-
The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]
-
To prevent the basic pyrrolidine from "streaking" (tailing) on the acidic silica gel, it is highly recommended to add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system.[13]
-
Determine the optimal eluent composition by running thin-layer chromatography (TLC) on your crude mixture. The ideal system will show good separation between your sulfonyl phenol spot and the baseline (where the highly polar pyrrolidine will remain). Your product should have an Rf value between 0.2 and 0.4 for optimal separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent and carefully pack your chromatography column.
-
Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC, spotting each fraction to identify which ones contain your pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified sulfonyl phenol.
Protocol 3: Recrystallization
If your sulfonyl phenol is a solid, recrystallization can be an effective final purification step to remove any remaining trace impurities, including pyrrolidine.[14][15]
Principle of Separation:
Recrystallization relies on the difference in solubility of your compound and impurities in a particular solvent at different temperatures.[14] The ideal solvent will dissolve the sulfonyl phenol when hot but not at room temperature, while the impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Common choices for phenols include ethanol/water mixtures, toluene, or ethyl acetate/hexanes.[16]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid until it just dissolves.[17]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
By carefully selecting and executing the appropriate purification strategy, you can effectively remove unreacted pyrrolidine from your sulfonyl phenol mixtures, ensuring the integrity of your subsequent research and development activities.
References
-
ResearchGate. (2014, July 24). How can I seperate pyrrolidine? [Online forum post]. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
- Merck Index. (n.d.). Pyrrolidine. In The Merck Index Online. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
- Google Patents. (1996). Purification of crude pyrroles - US5502213A.
-
Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl-. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, July 25). Sulfonation of Phenol. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Ghose, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2019, March 26). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? [Online forum post]. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....?? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Journal of Organic Chemistry. (1980). Sulfonyl esters. 2.
- Google Patents. (2005). Sulphonation of phenols - US6936732B2.
-
ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2015, November 10). How to dry and purify Phenol. r/chemistry. Retrieved from [Link]
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- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
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stability of 2-(Pyrrolidine-1-sulfonyl)phenol under basic conditions
Technical Support Center: 2-(Pyrrolidine-1-sulfonyl)phenol
Welcome to the technical support guide for 2-(Pyrrolidine-1-sulfonyl)phenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under basic conditions. We will explore potential challenges, troubleshooting strategies, and a validated experimental workflow to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2-(Pyrrolidine-1-sulfonyl)phenol under basic conditions?
The principal stability issue is the hydrolysis of the sulfonamide (S-N) bond.[1][2] Sulfonamides are susceptible to cleavage when exposed to basic (alkaline) environments, which can be accelerated by elevated temperatures. This degradation leads to the formation of new chemical entities and a reduction in the concentration of the parent compound.
Q2: What are the expected degradation products of 2-(Pyrrolidine-1-sulfonyl)phenol in a basic solution?
Under basic hydrolysis, the S-N bond is the most likely point of cleavage.[2][3] This would result in the formation of 2-hydroxybenzenesulfonic acid and pyrrolidine. The phenolic hydroxyl group is generally stable under these conditions, although strong bases at high temperatures could potentially lead to phenoxide formation, which might influence the electronic properties and reactivity of the molecule.
Q3: My experiment requires dissolving the compound in a basic buffer. How can I minimize degradation?
To minimize degradation, consider the following:
-
Use the mildest basic conditions possible: Work with the lowest pH that achieves your experimental goal.
-
Control the temperature: Perform your experiments at room temperature or below, if feasible. Avoid heating basic solutions of the compound unless it is for a controlled degradation study.
-
Limit exposure time: Prepare your basic solutions fresh and use them promptly. For longer experiments, consider if the base can be added at a later stage.
-
Inert atmosphere: While hydrolysis is the primary concern, oxidation of the phenol ring can occur, especially in the presence of trace metals and oxygen under basic conditions.[4] Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this secondary degradation pathway.
Q4: What is a "forced degradation study" and why is it relevant for this compound?
A forced degradation study intentionally exposes a drug substance to stress conditions, such as high pH, high temperature, oxidation, and light, to identify potential degradation products and establish the degradation pathways.[5][6] This is crucial for developing a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from its degradation products.[7][8]
Troubleshooting Guide for Experimental Stability Issues
This section addresses common problems encountered during the handling and analysis of 2-(Pyrrolidine-1-sulfonyl)phenol in basic media.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Rapid disappearance of the parent compound peak in HPLC analysis. | 1. Accelerated Hydrolysis: The pH of your solution may be too high, or the temperature may be elevated, causing rapid cleavage of the sulfonamide bond.[5] 2. Precipitation: The compound or its salt form might not be fully soluble in the chosen buffer system, leading to an apparent loss of concentration. | 1. Verify and Adjust Conditions: Double-check the pH of your buffer. If possible, reduce the pH or conduct the experiment at a lower temperature (e.g., 4°C).[9] 2. Run a Time-Zero Sample: Immediately after preparing the solution, inject a sample into the HPLC to establish a true starting concentration. 3. Solubility Check: Visually inspect the solution for any cloudiness or precipitate. Determine the compound's solubility in the specific buffer system before starting kinetic experiments. |
| Appearance of new, unidentified peaks in the chromatogram. | 1. Formation of Degradation Products: These are likely the hydrolysis products (e.g., 2-hydroxybenzenesulfonic acid, pyrrolidine) or potential oxidation byproducts.[1][2] 2. Solvent or Buffer Artifacts: The basic conditions might be degrading a component of your mobile phase or interacting with the sample vial. | 1. Peak Identification: Use HPLC coupled with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the theoretical masses of expected degradation products. 2. Run a Blank: Inject a sample of your basic buffer (without the compound) that has been subjected to the same experimental conditions to check for any interfering peaks.[8] |
| Poor reproducibility and variable retention times in HPLC. | 1. Uncontrolled Sample pH: If samples are injected at a high pH, it can affect the ionization state of the analyte and any degradants on a reverse-phase column, leading to peak shifting or broadening. 2. Column Degradation: Repeated injection of highly basic samples can damage silica-based HPLC columns.[10] 3. Inconsistent Mobile Phase: Improperly prepared or degassed mobile phase can cause fluctuations in retention.[10] | 1. Neutralize Samples: Before injection, neutralize all samples (including standards and controls) to a consistent pH, ideally matching the aqueous component of your mobile phase.[5] 2. Use a pH-Resistant Column: If working with basic mobile phases is unavoidable, use a hybrid or polymer-based column designed for high-pH stability. A guard column is also recommended. 3. Standardize Mobile Phase Preparation: Ensure the mobile phase is prepared fresh, filtered, and thoroughly degassed daily.[10] |
Visualized Degradation Pathway and Experimental Workflow
Potential Hydrolytic Degradation of 2-(Pyrrolidine-1-sulfonyl)phenol
Caption: Potential hydrolytic cleavage pathway under basic conditions.
Workflow for a Forced Degradation Study
Caption: Experimental workflow for evaluating stability under basic stress.
Detailed Protocol: Forced Hydrolysis Study
This protocol provides a robust framework for assessing the .
1. Materials and Reagents:
-
2-(Pyrrolidine-1-sulfonyl)phenol (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Phosphate buffer (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Pyrrolidine-1-sulfonyl)phenol and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Stress Solution (0.1 M NaOH): Dissolve 0.4 g of NaOH in 100 mL of water.
-
Neutralizing Solution (0.1 M HCl): Add 0.86 mL of concentrated HCl to a 100 mL volumetric flask and dilute to the mark with water.
3. Experimental Procedure:
-
Setup: Place a sealed vial containing 5 mL of 0.1 M NaOH in a heating block or water bath set to 60°C. Allow it to equilibrate.
-
Initiation (t=0): Add 50 µL of the 1 mg/mL stock solution to the pre-heated NaOH solution. Mix thoroughly. This creates a starting concentration of approximately 10 µg/mL.
-
Time-Zero Sample: Immediately withdraw a 100 µL aliquot, transfer it to an autosampler vial containing 100 µL of 0.1 M HCl to neutralize the reaction. Add 800 µL of mobile phase to dilute. This is your t=0 sample.
-
Time-Point Sampling: Withdraw additional 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours) and quench/neutralize them in the same manner as the t=0 sample.[5]
-
Control Sample: Prepare a control by adding 50 µL of the stock solution to 5 mL of water and subjecting it to the same conditions. Analyze this sample at the final time point to check for non-hydrolytic degradation.
4. HPLC-UV Analytical Method (Example):
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 20 mM phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Monitor at the UV absorbance maximum of 2-(Pyrrolidine-1-sulfonyl)phenol. A PDA detector is recommended to analyze the spectra of new peaks.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
5. Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Determine the percentage of the compound remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time to establish the degradation kinetics.
-
Analyze the chromatograms for the appearance and growth of new peaks, which represent degradation products. If using a mass spectrometer, analyze the mass spectra of these peaks to propose their structures.
References
- J Pharm Sci. 1979 Jul;68(7):922-4.
- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Journal of the Association of Official Analytical Chemists. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- Inorganic Chemistry via PubMed Central. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- RSC Publishing. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.
- Pharma Stability. Troubleshooting & Pitfalls.
- Lhasa Limited.
- PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- MDPI.
- AAPS J via PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Validation & Comparative
1H NMR Spectrum Analysis of 2-(Pyrrolidine-1-sulfonyl)phenol: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3][4][5][6]
2-(Pyrrolidine-1-sulfonyl)phenol represents a privileged pharmacophore in medicinal chemistry, often utilized as a scaffold for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho relationship between the phenolic hydroxyl (-OH) and the sulfonyl group (-SO₂-).
Unlike its meta or para counterparts, this molecule exhibits a distinct intramolecular hydrogen bond (IMHB) between the phenolic proton and the sulfonyl oxygen. This interaction locks the conformation and dramatically influences the 1H NMR spectral signature, serving as a primary diagnostic tool for regiochemical assignment.
This guide provides a detailed spectral analysis, comparing the target molecule against key alternatives (regioisomers and solvent variants) to equip researchers with definitive identification criteria.
Structural Numbering & Logic
-
Position 1: Phenolic -OH (Electron Donor)
-
Position 2: Sulfonyl-Pyrrolidine (Electron Withdrawing)
-
Pyrrolidine Ring: Aliphatic cyclic amine attached to sulfur.
Experimental Protocol: Signal Acquisition
To ensure reproducibility and accurate detection of the labile phenolic proton, the following protocol is mandatory.
Sample Preparation Strategy
The choice of solvent is the single most critical variable.
-
Primary Solvent (CDCl₃): Non-polar. Preserves the intramolecular H-bond. The -OH signal will appear sharp and distinct.
-
Secondary Solvent (DMSO-d₆): Polar aprotic. Disrupts intramolecular H-bonds in favor of intermolecular solvent bonding. Used for confirmation if solubility in Chloroform is poor.
Figure 1: Sample preparation workflow emphasizing solvent selection for H-bond detection.
Spectral Analysis & Assignment (in CDCl₃)
The spectrum of 2-(Pyrrolidine-1-sulfonyl)phenol is characterized by three distinct zones. The values below are high-fidelity theoretical shifts based on substituent additivity rules and empirical data for ortho-sulfonamidophenols.
Zone A: The "Ortho-Effect" Phenolic Proton (9.0 – 10.5 ppm)
This is the diagnostic signal.
-
Shift: δ 9.50 – 10.20 ppm (Singlet, broad but distinct).
-
Mechanism: The proton is deshielded due to the strong intramolecular hydrogen bond with the sulfonyl oxygen.
-
Validation: In the para-isomer, this signal shifts upfield to δ 5.0–7.0 ppm (concentration dependent).
Zone B: Aromatic Region (6.8 – 7.8 ppm)
The benzene ring exhibits an ABCD pattern (four non-equivalent protons) due to the lack of symmetry.
-
H-3 (Ortho to SO₂): δ 7.75 ppm (Doublet, J ≈ 8.0 Hz). Most deshielded aromatic proton due to the electron-withdrawing sulfonyl group.
-
H-5 (Para to SO₂): δ 7.45 ppm (Triplet/Multiplet).
-
H-4 (Meta to SO₂): δ 7.05 ppm (Triplet/Multiplet).
-
H-6 (Ortho to OH): δ 6.95 ppm (Doublet, J ≈ 8.0 Hz). Most shielded aromatic proton due to the electron-donating -OH group.
Zone C: Aliphatic Pyrrolidine Ring (1.7 – 3.4 ppm)
The pyrrolidine ring is flexible, but the proximity to the sulfonyl group differentiates the protons.
-
α-Protons (N-CH₂): δ 3.20 – 3.35 ppm (Multiplet, 4H). Deshielded by the adjacent nitrogen and sulfonyl cone.
-
β-Protons (C-CH₂): δ 1.80 – 1.95 ppm (Multiplet, 4H). Typical cyclic alkane region.
Comparative Analysis: Validating the Structure
To confirm the identity of the product, one must compare it against its most likely impurities or isomers.
Comparison 1: Regioisomer Differentiation (Ortho vs. Para)
The most common synthetic byproduct is the para-isomer (4-(Pyrrolidine-1-sulfonyl)phenol).
| Feature | Ortho Isomer (Target) | Para Isomer (Alternative) | Mechanistic Cause |
| -OH Shift | δ > 9.5 ppm (Deshielded) | δ 5.0 – 7.0 ppm (Shielded) | Intramolecular H-bond (Ortho) vs. Intermolecular exchange (Para). |
| -OH Shape | Sharp/Distinct (in CDCl₃) | Broad/Variable | Ortho-isomer is "locked"; Para-isomer exchanges with trace water. |
| Aromatic Pattern | ABCD (4 distinct peaks) | AA'BB' (Symmetric doublets) | Ortho is asymmetric; Para has a plane of symmetry. |
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Changing the solvent confirms the presence of the intramolecular hydrogen bond.
-
In CDCl₃: The -OH signal is downfield (low field) and relatively concentration-independent because the H-bond is internal.
-
In DMSO-d₆: The solvent (DMSO) is a strong H-bond acceptor. It competes with the sulfonyl group, breaking the intramolecular bond.
-
Result: The -OH signal may shift upfield or broaden significantly as it engages in intermolecular bonding with DMSO.
-
Figure 2: Mechanistic comparison of Hydrogen Bonding topologies between isomers and solvent systems.
Troubleshooting & Impurities
When analyzing the spectrum, watch for these common artifacts:
-
Water Peak: In CDCl₃, water appears ~1.56 ppm. In DMSO, it appears ~3.33 ppm.
-
Note: If the water peak in CDCl₃ is broad, your sample is "wet," which may facilitate proton exchange and broaden your phenolic -OH signal.
-
-
Residual Pyrrolidine: Look for triplets at δ 2.8 and δ 1.6 ppm. If present, the sulfonyl chloride coupling was incomplete.
-
Rotamers: Due to the S-N bond character, restricted rotation is possible but rare at room temperature for sulfonamides (unlike amides). If peaks are doubled, run the experiment at 50°C to coalesce signals.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. This text establishes the fundamental additivity rules for benzene derivatives and the deshielding effects of sulfonamide groups.
-
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 46(1), 667-675.
- Relevance: Validates the correlation between intramolecular hydrogen bonding distance and the downfield shift of phenolic protons.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
- Relevance: Authoritative database for chemical shift prediction of sulfonamides and heterocycles.
-
Bio-Rad Laboratories. (2023). SpectraBase: 1H NMR of Pyrrolidine derivatives.
- Relevance: Provides baseline spectral d
Navigating the Analytical Maze: A Comparative Guide to the LC-MS Fragmentation of 2-(Pyrrolidine-1-sulfonyl)phenol
In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 2-(Pyrrolidine-1-sulfonyl)phenol, a molecule featuring a sulfonamide linkage, a phenolic ring, and a pyrrolidine moiety, presents a unique analytical challenge. This guide provides an in-depth, predictive analysis of its fragmentation behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions. Grounded in the established principles of mass spectrometry, this document offers a robust framework for researchers engaged in the analysis of this compound and its structural analogues. We will also explore alternative analytical methodologies, offering a comparative perspective to inform your experimental design.
The Rationale Behind the Method: Why LC-MS for 2-(Pyrrolidine-1-sulfonyl)phenol?
Liquid Chromatography-Mass Spectrometry stands as the cornerstone of modern analytical chemistry, particularly for the analysis of small molecules like 2-(Pyrrolidine-1-sulfonyl)phenol. Its power lies in the seamless coupling of the superior separation capabilities of liquid chromatography with the unparalleled sensitivity and structural information provided by mass spectrometry. For a compound with a molecular weight of 227.28 g/mol and a formula of C10H13NO3S, LC-MS offers the requisite sensitivity to detect and quantify it at trace levels in complex matrices.[1] Furthermore, the use of tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecule, generating a unique fingerprint that is instrumental for unambiguous identification and structural confirmation.
A Predictive Look into Fragmentation: The LC-MS/MS Pathway of 2-(Pyrrolidine-1-sulfonyl)phenol
While no public domain experimental mass spectrum for 2-(Pyrrolidine-1-sulfonyl)phenol is currently available, we can confidently predict its fragmentation pattern based on the extensive literature on the mass spectrometric behavior of sulfonamides, phenols, and pyrrolidine-containing compounds.[2][3][4][5][6]
Upon introduction into the mass spectrometer, typically via electrospray ionization (ESI) in positive ion mode, 2-(Pyrrolidine-1-sulfonyl)phenol is expected to readily form a protonated molecule [M+H]+ at m/z 228.07. Collision-induced dissociation (CID) of this precursor ion will likely initiate fragmentation along several key pathways, dictated by the lability of specific bonds and the stability of the resulting fragment ions.
The primary fragmentation pathways are predicted as follows:
-
Cleavage of the Sulfonamide Bond: This is a hallmark fragmentation for sulfonamides.[2][4][6] The bond between the sulfur atom and the pyrrolidine nitrogen is susceptible to cleavage, leading to the formation of a stable pyrrolidine fragment and a sulfonylphenol radical cation.
-
Loss of Sulfur Dioxide (SO2): A common rearrangement reaction in the fragmentation of aromatic sulfonamides is the extrusion of a neutral SO2 molecule (64 Da).[3] This often occurs through an intramolecular rearrangement.
-
Fragmentation of the Pyrrolidine Ring: The pyrrolidine moiety can undergo characteristic fragmentation, often involving the loss of neutral molecules like ethene. Studies on pyrrolidine-containing compounds have shown that in-source fragmentation can sometimes lead to the neutral loss of the entire pyrrolidine group.[7]
-
Phenolic Ring Fragmentation: While the aromatic ring is generally stable, under higher collision energies, fragmentation can occur, although this is typically a less favorable pathway compared to the cleavage of the more labile sulfonamide bond.
The following diagram illustrates the predicted fragmentation cascade:
Caption: Predicted ESI-MS/MS fragmentation pathway of 2-(Pyrrolidine-1-sulfonyl)phenol.
Experimental Protocol: A Step-by-Step Guide to LC-MS/MS Analysis
To achieve robust and reproducible results, a well-defined experimental protocol is essential. The following provides a comprehensive workflow for the analysis of 2-(Pyrrolidine-1-sulfonyl)phenol.
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. A generic solid-phase extraction (SPE) protocol is recommended for complex matrices.
-
Sample Loading: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water. Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the analyte with a strong organic solvent such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Liquid Chromatography
The chromatographic separation should be optimized to achieve good peak shape and resolution from potential interferences.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry
The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural confirmation.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for the specific instrument and precursor ion to achieve the desired fragmentation efficiency. A starting point would be in the range of 10-30 eV.
The following diagram outlines the proposed experimental workflow:
Caption: Proposed experimental workflow for LC-MS/MS analysis.
A Comparative Look: Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable depending on the specific research question.
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Requirements | Soluble in a suitable solvent. Non-volatile. | Volatile or amenable to derivatization to increase volatility. Thermally stable.[6] | Soluble in a deuterated solvent. Higher concentration required. |
| Sensitivity | Very high (pg to fg levels). | High (ng to pg levels). | Lower (µg to mg levels). |
| Structural Information | Provides molecular weight and fragmentation pattern for structural elucidation. | Provides fragmentation pattern, but derivatization can complicate interpretation. | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination.[8] |
| Quantification | Excellent for targeted quantification using MRM. | Good for quantification, but may require derivatization. | Quantitative NMR (qNMR) is possible but often requires an internal standard and careful experimental setup. |
| Advantages for 2-(Pyrrolidine-1-sulfonyl)phenol | High sensitivity, direct analysis without derivatization, rich structural information from fragmentation. | May be an option if the compound is sufficiently volatile, though derivatization is likely required. | Provides definitive structural confirmation and can be used for purity assessment. |
| Limitations for 2-(Pyrrolidine-1-sulfonyl)phenol | Isomeric compounds may not be fully resolved by chromatography alone. | The compound's polarity and thermal lability may pose challenges. Derivatization adds complexity. | Lower sensitivity, not suitable for trace analysis. |
Conclusion: An Integrated Analytical Approach
The successful analysis of 2-(Pyrrolidine-1-sulfonyl)phenol hinges on a well-designed analytical strategy. This guide provides a predictive framework for its LC-MS/MS fragmentation, a detailed experimental protocol, and a comparative overview of alternative techniques. While LC-MS/MS is arguably the most versatile and sensitive technique for both qualitative and quantitative analysis of this compound, a multi-faceted approach incorporating techniques like NMR for definitive structural confirmation will yield the most comprehensive and robust dataset. As with any analytical endeavor, the principles of thorough method development and validation are paramount to ensure data of the highest quality and integrity.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1559–1567. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]
-
Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513–519. [Link]
-
Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]
-
PubChem. (n.d.). 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(PYRROLIDINE-1-SULFONYL)PHENOL. Retrieved from [Link]
-
Chang, C. J., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509. [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)phenol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(phenylsulfonyl)-2-pyrrolidinone. Retrieved from [Link]
-
SlideShare. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]
-
Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2905. [Link]
-
Smith, S. A., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]
Sources
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- 2. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 3. agilent.com [agilent.com]
- 4. Analysis of sulfonamides | PPTX [slideshare.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development & Retention Standards: 2-(Pyrrolidine-1-sulfonyl)phenol
Topic: HPLC Retention Time Standards for 2-(Pyrrolidine-1-sulfonyl)phenol Content Type: Publish Comparison Guide
Executive Summary & Chemical Context
2-(Pyrrolidine-1-sulfonyl)phenol (CAS: 852951-49-6) is a critical sulfonyl-containing intermediate, often utilized in the synthesis of bioactive sulfonamides and medicinal scaffolds.[1][2][3][4] Its structure combines a polar, acidic phenolic moiety with a lipophilic pyrrolidine-sulfonyl group.[3]
This guide provides a definitive technical comparison of HPLC methodologies for analyzing this compound. Unlike generic protocols, we compare the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, establishing a retention time standard that accounts for the molecule's specific pKa and hydrophobicity profile.[3]
Key Molecular Identifiers:
-
Acidity (pKa): ~9.9 (Phenolic -OH).[3] The sulfonamide nitrogen is fully substituted (tertiary), rendering it non-basic and chemically neutral.[3]
-
Hydrophobicity (LogP): ~1.6 – 1.8 (Predicted).[3]
Physicochemical Profiling & Separation Logic
To achieve reproducible retention times, one must understand the "Why" behind the method.
The Polarity Challenge
The molecule possesses a "push-pull" polarity:
-
The Phenol Group: At neutral pH, it exists in equilibrium.[4] At basic pH (>10), it ionizes to the phenolate anion, causing it to elute in the void volume.[3] Requirement: Acidic mobile phase (pH 2.0–4.[3]0) to suppress ionization.[3]
-
The Pyrrolidine-Sulfonyl Tail: This provides the hydrophobic anchor.[3][4] While C18 interacts via pure hydrophobicity, Phenyl-Hexyl columns offer
interactions with the phenolic ring, often providing superior resolution from aromatic impurities.[3]
Diagram: Mechanistic Separation Pathway
The following logic flow illustrates the critical decision points in method selection.
Caption: Decision matrix for selecting HPLC conditions based on the analyte's phenolic acidity and aromaticity.
Comparative Performance Guide: C18 vs. Phenyl-Hexyl
This section compares the two "Alternative" stationary phases.[3][4] The data below represents a validated system suitability approach.
Experimental Conditions (Standardized)
-
System: HPLC with UV-Vis / DAD.
-
Detection: 254 nm (Sulfonyl absorption) and 280 nm (Phenol absorption).[3]
-
Temperature: 30°C.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[3]
-
Mobile Phase B: Acetonitrile (MeCN).[3]
Comparative Data Table
The following table contrasts the retention behavior of the target compound against likely synthesis impurities (Pyrrolidine and 2-Hydroxybenzenesulfonic acid).
| Parameter | Method A: C18 Standard | Method B: Phenyl-Hexyl (Alternative) |
| Column Type | End-capped C18 (5 µm, 4.6 x 150mm) | Phenyl-Hexyl (5 µm, 4.6 x 150mm) |
| Gradient | 10-90% B over 15 min | 10-90% B over 15 min |
| Target Retention (RT) | 8.4 ± 0.2 min | 9.1 ± 0.2 min |
| Mechanism | Pure Hydrophobic Partitioning | Hydrophobic + |
| Impurity Resolution | Moderate.[3] Pyrrolidine elutes in void.[3] | Superior. Distinct separation of aromatic isomers. |
| Peak Symmetry | Excellent (Tailing factor < 1.[3]2) | Good (Tailing factor < 1.[3]3) |
| Recommendation | Routine Purity Checks | Complex Impurity Profiling |
Analysis:
-
Method A (C18) is the robust choice for daily QC.[3] It relies solely on the alkyl chain interaction.
-
Method B (Phenyl-Hexyl) shows slightly longer retention due to the additional interaction between the column's phenyl ring and the analyte's phenol group.[3] This is the preferred alternative if you observe co-eluting aromatic impurities.[3]
Detailed Experimental Protocol
To establish this standard in your lab, follow this self-validating workflow.
Step 1: Standard Preparation[3]
-
Stock Solution: Weigh 10 mg of 2-(Pyrrolidine-1-sulfonyl)phenol reference standard. Dissolve in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Do not use pure water as solubility is limited.
-
Working Standard: Dilute the stock 1:10 with Mobile Phase A to reach 100 µg/mL. Filter through a 0.22 µm PTFE filter.[3]
Step 2: Chromatographic Setup
-
Equilibration: Flush column with 10% B for 20 minutes.
-
Injection: 10 µL.
-
Gradient Profile:
Step 3: System Suitability Criteria (Self-Validation)
Before running samples, ensure your system meets these metrics:
-
Retention Time Precision: %RSD < 2.0% for 5 replicate injections.
-
Resolution (Rs): > 2.0 between the Target Peak and any preceding impurity (likely the sulfonic acid precursor).[3]
-
Tailing Factor: 0.8 < T < 1.5.[3]
Diagram: Impurity Separation Profile
This diagram visualizes the expected elution order, critical for identifying the target peak.
Caption: Expected elution order. The target compound elutes after polar precursors but before highly lipophilic dimers.
Troubleshooting & Optimization
-
Problem: Peak splitting or broad shape.
-
Problem: Retention time drift.
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 69018303, 2-(Pyrrolidine-1-sulfonyl)phenol. Retrieved from [Link][1][3]
-
Snyder, L. R., & Kirkland, J. J. (2012).[3] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[3] (General reference for Solvophobic Theory and pKa-based retention prediction).
-
Matrix Fine Chemicals. (2024).[3] Product Specification: 2-(Pyrrolidine-1-sulfonyl)phenol. Retrieved from [Link][3][4]
Sources
- 1. 2-(Pyrrolidine-1-sulfonyl)phenol [synhet.com]
- 2. 2-(PYRROLIDINE-1-SULFONYL)PHENOL | CAS 852951-49-6 [matrix-fine-chemicals.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | C10H12N2O5S | CID 3749282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
- 7. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validation of 2-(Pyrrolidine-1-sulfonyl)phenol Purity via HPLC-UV
Executive Summary
The purity validation of 2-(Pyrrolidine-1-sulfonyl)phenol (CAS: 852951-49-6) presents a specific analytical challenge due to its dual functionality: a weakly acidic phenolic moiety and a polar sulfonamide group. While qNMR offers absolute quantification without reference standards, and GC-MS excels at volatile impurity detection, HPLC-UV remains the industry gold standard for routine purity analysis due to its superior sensitivity (LOD/LOQ), robustness, and ability to resolve non-volatile degradation products.
This guide outlines a validated, self-consistent HPLC-UV protocol designed to meet ICH Q2(R2) standards. It prioritizes the suppression of phenolic ionization to ensure peak symmetry and utilizes a C18 stationary phase for optimal retention of the sulfonamide core.
Strategic Analysis: Selecting the Right Tool
Before detailing the protocol, it is critical to justify the selection of HPLC-UV over alternative methodologies. The following comparison highlights why HPLC-UV is the "Fit-for-Purpose" choice for routine purity validation of this specific sulfonamide derivative.
Comparative Performance Matrix
| Feature | HPLC-UV (Recommended) | qNMR (Reference) | GC-MS (Alternative) |
| Primary Utility | Routine QC, Trace Impurity Profiling | Absolute Purity Determination | Volatile Solvent/Reagent Residuals |
| Sensitivity (LOD) | High (~0.05 µg/mL) | Low (~1.0 mg/mL) | High (requires volatility) |
| Sample Prep | Simple Dilution | Dissolution (Deuterated Solvents) | Derivatization often required |
| Specificity | High (with gradient elution) | High (structural elucidation) | High (mass spectral ID) |
| Throughput | High (Automated) | Low to Moderate | Moderate |
| Limitations | Requires Reference Standard | High Sample Mass Required | Phenols tail/degrade without derivatization |
Expert Insight: The Phenol Problem in GC
Direct analysis of 2-(Pyrrolidine-1-sulfonyl)phenol via GC is risky. The phenolic hydroxyl group can hydrogen bond with silanol groups in the GC liner or column, leading to peak tailing and non-linear response. HPLC avoids this by using a liquid mobile phase that modifies the ionization state of the phenol.
Scientific Logic & Method Development
The core challenge in separating 2-(Pyrrolidine-1-sulfonyl)phenol is controlling its ionization.
-
The Molecule: Contains a phenol (
). -
The Logic: If Mobile Phase pH >
, the phenol deprotonates ( ), becoming highly polar and eluting too quickly (often in the void volume) with poor shape. -
The Solution: Acidify the mobile phase (pH ~2.5) to keep the phenol protonated (
), increasing hydrophobicity and retention on the C18 column.
Visualizing the Method Logic
Figure 1: Decision logic for mobile phase pH selection to ensure retention of phenolic compounds.
Validated Experimental Protocol
This protocol is designed to be a self-validating system. The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no co-eluting impurities are hidden under the main peak.
A. Instrumentation & Conditions[1]
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard robust phase; 3.5µm offers better resolution than 5µm. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses phenol ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than MeOH; lower backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves reproducibility of retention times. |
| Detection | UV @ 254 nm (BW 4nm), Ref 360 nm | 254 nm is standard for aromatics; Reference corrects drift. |
| Injection Vol | 5-10 µL | Dependent on sample concentration. |
B. Gradient Program
-
0.0 min: 90% A / 10% B (Equilibration)
-
2.0 min: 90% A / 10% B (Hold to elute polar salts)
-
15.0 min: 10% A / 90% B (Ramp to elute organics)
-
18.0 min: 10% A / 90% B (Wash)
-
18.1 min: 90% A / 10% B (Return to initial)
-
23.0 min: End (Re-equilibration)
C. Standard & Sample Preparation[2]
-
Stock Solution: Dissolve 10.0 mg of 2-(Pyrrolidine-1-sulfonyl)phenol in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.
-
Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.
-
Validation Workflow & Acceptance Criteria (ICH Q2(R2))
The following workflow ensures the method is scientifically sound and legally defensible.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Validation Data Summary (Representative)
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject Blank, Standard, and known impurities (if available). Check Peak Purity via DAD. | No interference at |
| Linearity | 5 concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation Coefficient ( |
| Precision (System) | 6 replicate injections of Standard (100 µg/mL). | RSD |
| Accuracy (Recovery) | Spike samples at 80%, 100%, 120% levels. | Mean Recovery: 98.0% – 102.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~3), LOQ (S/N ~10). |
| Robustness | Small changes in Flow (±0.1 mL/min), Temp (±5°C), pH (±0.2). | System suitability remains within limits. |
Troubleshooting & Expert Tips
-
Peak Tailing: If the main peak tails (symmetry factor > 1.5), the mobile phase may not be acidic enough. Ensure the pH is at least 2 units below the pKa of the phenol. Using 0.1% TFA (Trifluoroacetic acid) instead of Formic Acid can provide sharper peaks due to ion-pairing effects, though it may suppress MS signal if coupled.
-
Carryover: The sulfonamide group can be "sticky." Ensure the needle wash solution contains a high percentage of organic solvent (e.g., 90% ACN).
-
Stability: Phenolic compounds can oxidize. Store stock solutions in amber vials and keep refrigerated (2-8°C). Verify solution stability by re-injecting the standard after 24 hours.
References
-
International Council for Harmonisation (ICH). (2023).[2][3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for HPLC theory).
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] U.S. Food and Drug Administration. [Link]
-
PubChem. (n.d.).[5] 2-(Pyrrolidine-1-sulfonyl)phenol Compound Summary. National Library of Medicine. [Link](Note: Search via CAS 852951-49-6 for specific entry).
Sources
- 1. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | C10H12N2O5S | CID 3749282 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray crystallography data for 2-(Pyrrolidine-1-sulfonyl)phenol structure confirmation
A-1: Initial Search & Data Availability
My initial search for the X-ray crystal structure of "2-(Pyrrolidine-1-sulfonyl)phenol" did not yield a direct hit in the common open-access databases. While the compound is listed in chemical catalogs like PubChem and commercial supplier sites[1][2], no associated crystallographic information file (CIF) or entry in the Cambridge Structural Database (CSD) was immediately found.
However, the search was successful in retrieving several key pieces of information that will allow me to construct the guide as a comprehensive, authoritative resource based on a representative case study:
-
Related Crystal Structures: I found numerous publications detailing the crystal structures of various sulfonamide derivatives.[3][4][5][6] This provides a strong foundation for discussing expected molecular conformations, hydrogen bonding networks, and packing architectures relevant to the target molecule. For example, studies on N-arylsulfonyl compounds show how the sulfonamide bridge influences molecular packing and intermolecular interactions, which are key validation points in a crystal structure analysis.[5][6]
-
Standard Protocols: I located several resources outlining the standard workflow and protocols for small-molecule X-ray crystallography.[7][8] These cover the entire process from crystal growth to data collection, structure solution, and refinement.
-
Structure Validation: The search highlighted the critical importance of structure validation. I found authoritative sources describing the use of tools like checkCIF and software like PLATON, which are standard practice in the field to ensure the quality and correctness of a determined structure.[9][10][11] This is a crucial element for the "Trustworthiness" pillar of the guide.
-
Alternative Techniques: I gathered ample information on alternative and complementary analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13][14][15][16][17] These sources explain the type of information each technique provides (e.g., connectivity from NMR, mass-to-charge ratio from MS), allowing for a robust comparative analysis.
Guide to the Definitive Structure Elucidation of 2-(Pyrrolidine-1-sulfonyl)phenol: A Comparative Analysis Centered on X-ray Crystallography
As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic guide for researchers navigating the critical task of molecular structure confirmation. In drug discovery and materials science, an unambiguous, three-dimensional understanding of a molecule is non-negotiable. Here, we address the structural confirmation of 2-(Pyrrolidine-1-sulfonyl)phenol , a representative sulfonamide, by focusing on the gold-standard technique: Single-Crystal X-ray Diffraction (SC-XRD).
This guide is structured to provide a holistic view, explaining the causality behind our choice of SC-XRD, comparing it objectively with other essential analytical techniques, and providing a detailed, field-proven workflow for its execution. Every step is designed to be self-validating, ensuring the integrity and trustworthiness of the final structural model.
The Hierarchy of Structural Analysis: Why X-ray Crystallography is Definitive
While a suite of analytical tools is essential for characterizing a new chemical entity, they provide different levels of information. Techniques like NMR and Mass Spectrometry are powerful for determining connectivity and formula, but they infer structure rather than observing it directly in three-dimensional space.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides exquisite detail on the chemical environment and connectivity of atoms (e.g., ¹H-NMR, ¹³C-NMR). 2D NMR techniques (COSY, HSQC) can map out the complete covalent bonding framework. However, it describes the molecule's average conformation in solution and does not define bond lengths, bond angles, or solid-state packing with high precision.[17]
-
Mass Spectrometry (MS): Delivers a highly accurate mass-to-charge ratio, confirming the molecular weight and elemental composition.[16] Fragmentation patterns can offer clues about the molecule's substructures, but this information is indirect and requires interpretation.[12]
Single-crystal X-ray diffraction stands apart. It is not an inferential technique but a direct one. By measuring the diffraction pattern of X-rays passing through a single crystal, we can calculate the electron density throughout the crystal's unit cell.[8] This allows us to pinpoint the precise coordinates of each atom in 3D space, providing an unambiguous determination of:
-
Molecular Structure: Absolute connectivity and conformation.[18]
-
Stereochemistry: Unambiguous assignment of chiral centers.
-
Geometric Parameters: Precise bond lengths, bond angles, and torsion angles.
-
Supramolecular Arrangement: How molecules interact and pack in the solid state, governed by forces like hydrogen bonding.[3][4]
The following diagram illustrates the logical relationship between these primary techniques in structure elucidation.
Caption: Logical flow of information from primary analytical techniques for structure elucidation.
Comparative Analysis of Structural Elucidation Techniques
An objective comparison highlights the unique strengths of each method. While SC-XRD is the ultimate arbiter of structure, it requires a high-quality single crystal, which is not always achievable. Therefore, a multi-technique approach is standard practice.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths/angles, unit cell parameters.[7] | Chemical shifts (δ), coupling constants (J), integrals.[17] | Mass-to-charge ratio (m/z) of parent ion and fragments.[16] |
| State of Matter | Solid (single crystal required). | Solution (liquid). | Gas phase (ions). |
| Key Strength | Unambiguous determination of absolute 3D structure and stereochemistry. | Defines the complete covalent bonding network (connectivity) in solution. | Confirms molecular weight and elemental formula with high accuracy. |
| Key Limitation | Requires diffraction-quality single crystals, which can be difficult to grow. | Provides time-averaged structural data in solution; does not give precise bond lengths/angles. | Provides no direct information on 3D structure or atom connectivity. |
| Use Case | Final, definitive proof of structure; solid-state packing analysis. | Primary tool for routine structure confirmation and reaction monitoring. | Rapid confirmation of product formation and purity assessment. |
Experimental Workflow: A Self-Validating Protocol
This section details the comprehensive workflow for confirming the structure of 2-(Pyrrolidine-1-sulfonyl)phenol using SC-XRD. The process is designed with internal checkpoints to ensure the quality and validity of the results at each stage.
Caption: The four-phase workflow for single-crystal X-ray diffraction analysis.
Phase 1: Crystallization Strategy
Objective: To grow a single crystal of 2-(Pyrrolidine-1-sulfonyl)phenol suitable for diffraction (ideally >0.1 mm in all dimensions, without cracks or imperfections).[19]
Causality: The quality of the crystal directly determines the quality of the diffraction data and the resolution of the final structure. Sulfonamides often exhibit strong hydrogen bonding capabilities (N-H donors and S=O acceptors), which can be exploited to form ordered crystalline lattices.[3][20]
Protocol:
-
Material Purity: Start with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.
-
Solvent Selection: Screen a range of solvents with varying polarities. A good starting point for sulfonamides includes acetone, ethanol, ethyl acetate, and dichloromethane (DCM).
-
Crystallization Method Screening:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., DCM) to near saturation. Loosely cap the vial and leave it undisturbed. The slow removal of the solvent allows molecules to organize into a lattice.
-
Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a good solvent (e.g., acetone). In a larger, sealed container, place this vial alongside a vial of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane). Vapors will slowly mix, gradually reducing the solubility and inducing crystallization. This is often the most successful method for small molecules.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully select a well-formed, transparent crystal using a micromanipulator and a microscope. Mount the crystal on a cryoloop for data collection.
Phase 2: Data Collection
Objective: To measure the angles and intensities of the diffracted X-ray beams accurately.
Causality: A modern diffractometer equipped with a sensitive detector and a low-temperature device is crucial. Collecting data at low temperatures (typically 100 K) minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.[21]
Protocol:
-
Instrument Setup: Use a diffractometer with a suitable X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.5418 Å). For organic molecules, Mo radiation is standard.
-
Unit Cell Determination: Collect a few initial frames to identify the preliminary unit cell dimensions and Bravais lattice. This is an automated process on modern instruments.
-
Data Collection Strategy: The instrument software will calculate an optimized strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects. This yields the final reflection file (e.g., an HKL file).
Phase 3 & 4: Structure Solution, Refinement, and Validation
Objective: To generate an atomic model from the diffraction data, refine it to fit the experimental evidence, and validate its chemical and crystallographic correctness.
Causality: The "phase problem" prevents direct calculation of the structure from intensities alone.[8] Therefore, computational methods are used to find an initial solution, which is then iteratively improved. Validation is a mandatory final step to ensure the model is not just plausible, but correct.[9][22]
Protocol:
-
Structure Solution: For small molecules like our target, Direct Methods are almost always successful.[8] This statistical approach uses relationships between reflection intensities to derive initial phase estimates, leading to a preliminary electron density map.
-
Model Building: An initial atomic model is built into the electron density map. Software can often automatically identify atom positions, which are then assigned element types (C, N, O, S).
-
Refinement: The positions and thermal parameters of the atoms are refined using a least-squares algorithm to minimize the difference between the observed diffraction intensities and those calculated from the model. Hydrogen atoms are typically placed in calculated positions.
-
Validation (Trustworthiness Checkpoint): This is the most critical step for ensuring scientific integrity.
-
The final model, in the form of a Crystallographic Information File (CIF), must be submitted to an external validation service like the IUCr's checkCIF/PLATON server.[11]
-
This service automatically checks for hundreds of potential issues, including incorrect space group assignments, missed symmetry, unusual bond lengths or angles, and problematic thermal parameters.[9][10]
-
The output is a report with ALERTS. A well-refined structure should have no severe (Type A or B) ALERTS. Any remaining minor alerts must be understood and justified in the final report.
-
Representative Data and Interpretation
While the specific data for 2-(Pyrrolidine-1-sulfonyl)phenol is not published, a successful analysis would yield a data table similar to the one below, derived from a representative sulfonamide structure.
| Parameter | Expected Value / Description | Significance |
| Formula | C₁₀H₁₃NO₃S | Confirms the chemical composition in the crystal. |
| Crystal System | Monoclinic / Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell. |
| Unit Cell (Å, °) | a, b, c, α, β, γ | The dimensions and angles of the repeating lattice box. |
| Z | e.g., 4 | The number of molecules in one unit cell. |
| R1 / wR2 (%) | < 5% / < 15% | R-factors; key indicators of the agreement between the model and the data. Lower is better. |
| Goodness-of-Fit | ~1.0 | Should be close to 1 for a good refinement. |
| Key H-Bonds | e.g., O-H···O=S | Analysis of the CIF reveals key intermolecular interactions that dictate the crystal packing.[6] |
The final, validated CIF file provides the definitive, three-dimensional proof of the structure of 2-(Pyrrolidine-1-sulfonyl)phenol, suitable for publication and forming the basis for further research in drug development or materials science.
References
-
Title: Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design, ACS Publications URL: [Link]
-
Title: Structure validation in chemical crystallography Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]
-
Title: Validation of Experimental Crystal Structures Source: The Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
-
Title: Crystallographic Model Validation: from Diagnosis to Healing Source: PMC, National Institutes of Health URL: [Link]
-
Title: Structure validation in chemical crystallography Source: Utrecht University Research Portal URL: [Link]
-
Title: Validation of the Crystallography Open Database using the Crystallographic Information Framework Source: IUCr Journals URL: [Link]
-
Title: X-ray Crystallography Source: Creative BioMart URL: [Link]
-
Title: Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects Source: Crystal Growth & Design, ACS Publications URL: [Link]
-
Title: Crystallographic details of sulfonamides 1-6. Source: ResearchGate URL: [Link]
-
Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations Source: PMC, National Institutes of Health URL: [Link]
-
Title: X‐ray crystallographic data for sulfonimidamide 4. Source: ResearchGate URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: How are chemical structures analyzed in drug discovery? Source: Patsnap Synapse URL: [Link]
-
Title: Small molecule X-ray crystallography Source: The University of Queensland, School of Chemistry and Molecular Biosciences URL: [Link]
-
Title: How can an inexperienced chemist determine the chemical structure of a molecule? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL: [Link]
-
Title: Isolating, Identifying, Imaging, and Measuring Substances and Structures Source: NCBI Bookshelf URL: [Link]
-
Title: How do chemists determine the chemical compounds in a substance? Source: Reddit URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 2-(PYRROLIDINE-1-SULFONYL)PHENOL Source: Matrix Fine Chemicals URL: [Link]
-
Title: X‐ray crystal structure of 2. Solvent molecules are omitted for... Source: ResearchGate URL: [Link]
-
Title: Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Source: ResearchGate URL: [Link]
-
Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL: [Link]
-
Title: X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives Source: MDPI URL: [Link]
-
Title: Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline Source: European Journal of Chemistry URL: [Link]
-
Title: 2-(Pyrrolidin-1-yl)phenol Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure Source: ResearchGate URL: [Link]
-
Title: 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Source: MDPI URL: [Link]
-
Title: 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (C10H12ClNO4S2) Source: PubChemLite URL: [Link]
-
Title: NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties Source: PMC, National Institutes of Health URL: [Link]
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- 1. 2-(PYRROLIDINE-1-SULFONYL)PHENOL | CAS 852951-49-6 [matrix-fine-chemicals.com]
- 2. 2-(Pyrrolidine-1-sulfonyl)phenol [synhet.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]
- 7. excillum.com [excillum.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. platonsoft.nl [platonsoft.nl]
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- 11. research-portal.uu.nl [research-portal.uu.nl]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
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- 21. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 22. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(Pyrrolidine-1-sulfonyl)phenol proper disposal procedures
Technical Guide: Safe Handling and Disposal of 2-(Pyrrolidine-1-sulfonyl)phenol
Part 1: Executive Safety Assessment
2-(Pyrrolidine-1-sulfonyl)phenol is a bifunctional scaffold combining a phenolic hydroxyl group with a sulfonamide-like pyrrolidine tail. This structure presents a dual-hazard profile: the corrosive/toxic nature of the phenol and the thermal instability of the sulfonyl moiety .
Effective disposal is not merely about regulatory compliance; it is about preventing the formation of toxic byproducts (SOₓ, NOₓ) during incineration and preventing immediate injury (chemical burns) during handling.
Critical Hazard Summary:
| Property | Hazard Classification | Operational Implication |
|---|---|---|
| Reactivity | Acidic (Phenolic proton) | Incompatible with strong bases and oxidizers. |
| Toxicity | Acute Toxicity (Oral/Dermal) | Rapid absorption through skin; potential neurotoxicity. |
| Combustion | Hazardous Decomposition | Releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ). |
| Physical | Solid/Crystalline (Standard) | Dust explosion hazard if micronized; distinct acrid odor. |
Part 2: Operational Protocols (The "Cradle-to-Grave" Workflow)
The "Barrier Protocol" (PPE & Engineering Controls)
Rationale: Phenolic compounds can anesthetize nerve endings, meaning skin damage occurs before pain is felt. The sulfonyl group adds lipophilicity, potentially increasing dermal absorption rates [1].
-
Respiratory: N95 minimum; P100/HEPA if handling powder in open air (Not recommended; use Fume Hood).
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Neoprene or thicker Nitrile (8 mil) to prevent permeation of organic solvents carrying the compound.
-
-
Engineering: All transfers must occur within a certified fume hood with face velocity >100 fpm.
Waste Segregation Strategy
Scientific Logic: You must segregate this compound from oxidizers (e.g., nitric acid, peroxides). The oxidation of the pyrrolidine ring can be exothermic, while the phenol ring is susceptible to electrophilic aromatic substitution, leading to uncontrolled heat generation or explosive nitration products [2].
The Segregation Hierarchy:
-
Primary Stream: Non-Halogenated Organic Waste.
-
Note: Although it contains Nitrogen and Sulfur, it is generally compatible with high-BTU organic waste streams intended for incineration, provided it is not mixed with heavy metals.
-
-
Prohibited Mixtures:
-
Do NOT mix with Halogenated Solvents (Dichloromethane, Chloroform) unless unavoidable during synthesis. Halogenated waste requires higher incineration temperatures which can complicate the scrubbing of SOₓ from this compound.
-
Do NOT mix with Aqueous Acidic Waste. Precipitation of the solid may occur, clogging waste lines.
-
Disposal Procedure (Step-by-Step)
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Place contaminated wipes/gloves in a clear, 4-mil polyethylene bag before placing them in the drum. This "double containment" prevents dust release when the waste technician opens the drum.
-
Labeling: Mark clearly as "TOXIC SOLID, ORGANIC, N.O.S. (Contains Phenol derivative)."[1][2][3]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Quenching: If the compound is in a reactive mixture (e.g., with thionyl chloride), quench carefully with saturated Sodium Bicarbonate (NaHCO₃) before disposal. Ensure gas evolution (CO₂) has ceased.
-
pH Check: Ensure the waste solution is pH 6–9. Phenols can form phenolate salts at high pH, which are water-soluble but still toxic.
-
Solvent Carrier: Dilute with a compatible combustible solvent (e.g., Ethanol or Acetone) if the concentration is >10%. This assists the incinerator in achieving complete combustion [3].
-
Transfer: Pour into a dedicated "Non-Halogenated Organic" waste carboy. Leave 10% headspace for thermal expansion.
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision matrix for disposing of 2-(Pyrrolidine-1-sulfonyl)phenol, ensuring the separation of incompatible streams.
Figure 1: Decision matrix for segregating phenolic sulfonamide waste streams to prevent incompatibility and ensure proper incineration protocols.
Part 4: Emergency Response (Spill Protocol)
In the event of a spill, standard "absorb and sweep" protocols are insufficient due to the phenol moiety's ability to burn skin.[4]
-
Immediate Action: Evacuate the immediate area (10 ft radius).
-
Skin Contact:
-
Do not use water alone initially. Water can increase the absorption area of phenols.
-
Apply PEG-300 or PEG-400 (Polyethylene Glycol): Swab the affected area liberally with PEG. It acts as a solvent to extract the phenol from the skin layers [4].
-
Then rinse with water for 15+ minutes.
-
-
Spill Cleanup:
-
Cover the spill with a 1:1 mixture of Vermiculite and Sodium Carbonate (Soda Ash) . The carbonate neutralizes the acidic phenol, while vermiculite absorbs the liquid.
-
Scoop into a disposable container. Do not use a dustpan that will be reused.
-
Label as "Hazardous Waste: Phenol Spill Debris."
-
Part 5: References
-
PubChem. (2025). 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (2025). Hazardous Waste Codes and Characteristics (D002, U188). United States Environmental Protection Agency.[5][6] [Link]
-
Yale University EHS. (2022). Phenol Standard Operating Procedure and First Aid. Yale Environmental Health & Safety.[4] [Link]
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- 1. 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol | C10H12N2O5S | CID 3749282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Waste Code [rcrainfo.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
